Hdbtu
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDGCPRFFOXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F6N5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HDBTU: A Comprehensive Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HDBTU, or 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a highly efficient coupling reagent utilized in the synthesis of peptides. As a uronium-based aminium salt, it facilitates the formation of amide bonds between amino acids, a critical step in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This technical guide provides an in-depth overview of this compound's chemical structure, properties, and its application in peptide synthesis, complete with detailed experimental protocols and workflow visualizations. This compound is closely related to the more commonly known HBTU, with a key structural difference in the benzotriazole moiety. This difference can influence the reactivity and solubility of the reagent.
Chemical Structure and Properties
This compound is characterized by a tetramethyluronium core linked to a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl group, with a hexafluorophosphate anion. This structure confers high reactivity, making it an effective activator of carboxylic acids for amide bond formation.
Chemical Structure:
-
IUPAC Name: 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
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Synonyms: N,N,N',N'-TetraMethyl-O-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)uronium hexafluorophosphate[1]
-
CAS Number: 164861-52-3[1]
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Molecular Formula: C12H16F6N5O2P[1]
The following tables summarize the key physical and chemical properties of this compound and the closely related, and more extensively characterized, HBTU for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 407.25 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents used in peptide synthesis such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). |
| Stability | Moisture-sensitive; should be stored in a dry, cool environment. |
Table 2: Physicochemical Properties of HBTU (for comparison)
| Property | Value |
| Molecular Weight | 379.24 g/mol [2] |
| Melting Point | Decomposes at approximately 200-206.5 °C[3] |
| Solubility | Soluble in acetonitrile (0.1 g/mL), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][4] Insoluble in cold water.[3] |
| Stability | Stable under normal conditions.[4] Moisture-sensitive.[2] May be combustible at high temperatures and is considered a potential explosion hazard upon heating.[3] |
| pH (1.6 g/L in water) | 4.1[4] |
Mechanism of Action in Peptide Synthesis
This compound functions as a coupling reagent by activating the carboxylic acid group of an N-protected amino acid. This activation facilitates the nucleophilic attack by the free amino group of another amino acid or the growing peptide chain, leading to the formation of a peptide bond. The general mechanism, analogous to other uronium-based coupling reagents like HBTU, involves the formation of a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the amine component, yielding the desired peptide and a tetramethylurea byproduct. The presence of the benzotriazinyl moiety helps to minimize side reactions, such as racemization, which is critical for the synthesis of biologically active peptides.
Experimental Protocols
The following is a detailed protocol for solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, adapted for the use of this compound as the coupling reagent. This protocol is based on established procedures for similar uronium-based coupling reagents.
Materials:
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Fmoc-protected amino acids
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether, cold
Protocol for a Single Coupling Cycle:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
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In a separate vessel, pre-activate the Fmoc-protected amino acid. Dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), this compound (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents) in DMF.
-
Allow the activation mixture to stand for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test to check for the presence of free primary amines.
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Once the coupling reaction is complete (negative Kaiser test), drain the reaction solution.
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Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next cycle or final cleavage.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using this compound.
Logical Relationship of Components in the this compound-Mediated Coupling Reaction
References
A Technical Deep Dive: HDBTU vs. HBTU in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. Among the vast array of available reagents, uronium-based compounds have established themselves as mainstays in both solid-phase and solution-phase peptide synthesis. This guide provides a detailed comparative analysis of two such reagents: the widely used O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and the less common but noteworthy 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, which has been referred to as HDBTU. For the purposes of this guide, and due to the prevalence of its tetrafluoroborate counterpart in the literature, we will primarily discuss the more extensively documented O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TDBTU) as a proxy for this compound, noting that the core reactive moiety is the same.
Core Chemical Structures and Properties
A fundamental understanding of the chemical structures of HBTU and this compound/TDBTU is essential to appreciate their mechanisms of action and differential performance.
| Reagent | Acronym | Chemical Name | Molecular Formula | Molecular Weight | CAS Number |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₁H₁₆F₆N₅OP | 379.24 g/mol | 94790-37-1 | |
| This compound | 2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | C₁₂H₁₆F₆N₅O₂P | 407.25 g/mol | 164861-52-3 | |
| TDBTU | O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | C₁₂H₁₆BF₄N₅O₂ | 349.09 g/mol | 125700-69-8 |
HBTU is a well-established and extensively utilized coupling reagent in peptide synthesis.[1][2] Its structure is based on the 1-hydroxybenzotriazole (HOBt) moiety, which plays a crucial role in its reactivity and its ability to suppress racemization.[1] HBTU is known for its high coupling efficiency, rapid reaction kinetics, and good solubility in common organic solvents used in peptide synthesis.[2]
This compound and its close analog TDBTU are characterized by the presence of a 3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt) core. This structural difference from HBTU is the primary determinant of its distinct reactivity profile. While not as ubiquitously employed as HBTU, TDBTU has been shown to be particularly advantageous in specific applications where minimizing racemization is paramount.
Mechanism of Action: A Comparative View
The efficacy of both HBTU and TDBTU lies in their ability to activate the C-terminal carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of another amino acid or peptide chain. However, the nature of the activated intermediate and the leaving group differs, which influences their performance.
HBTU Activation Pathway
The activation of a carboxylic acid by HBTU proceeds through the formation of an HOBt active ester. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate anion then attacks the uronium carbon of HBTU, leading to the formation of the HOBt ester and tetramethylurea as a byproduct. The HOBt ester is a highly reactive intermediate that readily undergoes aminolysis to form the desired peptide bond, regenerating HOBt in the process.
TDBTU Activation Pathway
The mechanism of TDBTU is analogous to that of HBTU, but it involves the formation of a 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl (HODhbt) active ester. The presence of the oxo group in the benzotriazine ring is believed to influence the reactivity and stability of the active ester, contributing to the observed reduction in racemization.
Performance Comparison: Efficiency and Racemization
The primary differentiator between HBTU and TDBTU lies in their performance concerning coupling efficiency and, most notably, the suppression of racemization.
| Parameter | HBTU | TDBTU/HDBTU |
| Coupling Efficiency | Generally high, suitable for most amino acid couplings. | High, with particular efficacy in challenging couplings. |
| Reaction Time | Rapid, often complete within minutes. | Efficient, with reaction times comparable to other uronium reagents. |
| Racemization | Low for most amino acids, but can be significant for sensitive residues. | Reportedly lower than HBTU, especially in fragment coupling.[1] |
| Solubility | Good in common polar aprotic solvents (e.g., DMF, NMP). | Good in common polar aprotic solvents. |
| Byproducts | Water-soluble tetramethylurea and HOBt. | Water-soluble tetramethylurea and HODhbt. |
A significant piece of evidence for the superior performance of TDBTU in minimizing racemization comes from its application in the large-scale synthesis of the hematoregulatory nonapeptide SK&F 107647. In this synthesis, which involved the coupling of peptide fragments, TDBTU was identified as the condensation reagent of choice because it produced significantly less epimerization compared to other common coupling reagents, including HBTU.[1]
Experimental Protocols
The following are generalized experimental protocols for the use of HBTU and TDBTU in solid-phase peptide synthesis (SPPS). It is important to note that optimal conditions may vary depending on the specific amino acids being coupled and the solid support being used.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
HBTU Coupling Protocol
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Resin Preparation: Swell the resin-bound N-α-Fmoc-protected amino acid in a suitable solvent such as N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
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Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Activation and Coupling:
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In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in DMF.
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Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and a tertiary amine base such as DIPEA (typically 2 equivalents relative to the amino acid).
-
Allow the activation to proceed for a few minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the reaction mixture for the required coupling time (typically 30-60 minutes).
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
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Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
TDBTU Coupling Protocol for Fragment Condensation (Adapted from the synthesis of SK&F 107647)[3]
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Fragment Preparation: Dissolve the C-terminal peptide fragment (with a protected C-terminus, e.g., an ester) in DMF.
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Addition of N-terminal Fragment: Add the N-protected peptide fragment (typically 1.25 equivalents).
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Cooling: Cool the reaction mixture to a low temperature (e.g., -15°C).
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Base Addition: Add a tertiary amine base such as DIPEA (typically 2.25 equivalents).
-
TDBTU Addition: Add TDBTU (typically 1.05 equivalents).
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Reaction: Stir the reaction mixture at the low temperature for a specified period (e.g., 1 hour), then allow it to warm to room temperature and continue stirring overnight.
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Work-up: Quench the reaction and precipitate the product by adding the reaction mixture to water. The crude product can then be collected by filtration and purified.
Conclusion
References
Solubility of HDBTU in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HDBTU), a widely used coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, ensuring efficient synthesis, and developing robust purification protocols. While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the available information and provides a framework for its experimental determination.
Quantitative Solubility Data
The available quantitative and qualitative solubility data for this compound in common organic solvents are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of additives.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound | Notes |
| Acetonitrile | CH₃CN | 41.05 | 81.6 | 0.1 g/mL[1][2] | Clear solution |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | Good solubility | Qualitative assessment |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | 37.9 mg/mL[3] | - |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202 | Good solubility | Qualitative assessment |
| Water | H₂O | 18.02 | 100 | Insoluble[4] | - |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn solution through a 0.2 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles. This step is crucial to prevent overestimation of solubility.
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the filtered solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC method or another appropriate analytical technique to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/mL, mg/mL, or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
This comprehensive approach, combining the available data with a robust experimental protocol, provides researchers with the necessary tools to effectively work with this compound in various organic solvents. The provided workflow and protocol can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data.
References
An In-depth Technical Guide to the Stability and Storage of HDBTU
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), a widely used coupling reagent in peptide synthesis and organic chemistry. While specific quantitative long-term stability data under various conditions are not extensively published, this document outlines best practices for storage and handling based on available safety data and general knowledge of similar chemical compounds. It also details the typical experimental methodologies employed to assess the stability of such reagents.
General Stability Profile
This compound is a solid crystalline substance that is generally considered stable under normal, controlled laboratory conditions. However, its stability can be compromised by exposure to certain environmental factors. As a high-energy compound utilized for amide bond formation, its inherent reactivity necessitates careful storage and handling to prevent degradation and ensure its efficacy in chemical reactions. A thermal stability assessment of 45 common peptide coupling reagents by differential scanning calorimetry and accelerating rate calorimetry has been conducted to provide data to drive the development of reactions toward the use of more thermally stable reagents.[1]
Recommended Storage and Handling Conditions
To maintain the integrity and performance of this compound, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from material safety data sheets (MSDS) and general laboratory best practices.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 to 8 °C (Refrigerated) | To minimize thermal decomposition and maintain long-term stability. |
| Humidity | Store in a dry environment. | This compound is sensitive to moisture, which can lead to hydrolysis and degradation. |
| Light Exposure | Protect from direct sunlight and UV light. | To prevent light-catalyzed degradation. |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | To protect against moisture and atmospheric contaminants. |
| Ventilation | Store in a well-ventilated area. | To mitigate the risks associated with potential off-gassing or decomposition products. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of dust formation, use respiratory protection.[2]
-
Avoid Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes. This compound can cause skin and eye irritation.[3]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Hygienic Practices: Wash hands thoroughly after handling.
Factors Influencing this compound Stability
The following diagram illustrates the key environmental factors that can adversely affect the stability of this compound, leading to its degradation.
Caption: Key environmental factors leading to the degradation of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound under storage conditions are not well-documented in publicly available literature, hydrolysis is a primary concern for many coupling reagents. In the presence of moisture, the uronium salt can hydrolyze, leading to the formation of inactive byproducts and a decrease in coupling efficiency.
In the event of a fire, hazardous decomposition products can be released, including:
-
Oxides of carbon (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride
-
Oxides of phosphorus
Experimental Protocols for Stability Assessment
To rigorously determine the stability of a reagent like this compound, a series of experimental studies would be conducted. These typically involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
5.1 Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the purity of this compound and detecting any degradation products.
Objective: To develop and validate an HPLC method capable of separating the intact this compound from its potential degradation products.
Typical Protocol:
-
Column Selection: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 220 nm).
-
Forced Degradation: To ensure the method is stability-indicating, samples of this compound are subjected to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).[4][5]
-
Analysis: The stressed samples are then analyzed by the HPLC method to confirm that the degradation products are well-separated from the parent peak and from each other.
5.2 Accelerated Stability Study
Accelerated stability studies are performed to predict the long-term stability of a substance by subjecting it to elevated temperature and/or humidity.
Objective: To rapidly assess the stability of this compound under exaggerated storage conditions to predict its shelf life.
Typical Protocol:
-
Sample Preparation: this compound samples are stored in controlled environment chambers at elevated temperatures (e.g., 25°C, 40°C) and defined relative humidity levels (e.g., 60% RH, 75% RH).
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, and 6 months).
-
Analysis: Each sample is analyzed using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: The data is often used to model degradation kinetics and extrapolate to predict the shelf life under recommended storage conditions.
Table 2: Example Conditions for an Accelerated Stability Study
| Condition | Temperature | Relative Humidity |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH |
| Long-Term (Control) | 5°C ± 3°C | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical reagent like this compound.
Caption: Workflow for this compound stability assessment.
Conclusion
While this compound is a robust and effective coupling reagent, its stability is contingent upon proper storage and handling. Adherence to the recommended conditions of low temperature, dry environment, and protection from light is paramount to preserving its chemical integrity and ensuring optimal performance in sensitive applications such as peptide synthesis. The experimental frameworks described herein provide a basis for the rigorous evaluation of this compound's stability, should more detailed quantitative data be required by researchers or for regulatory purposes.
References
HDBTU-Mediated Carboxylic Acid Activation: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. This in-depth technical guide explores the activation of carboxylic acids using the uronium-based coupling reagent HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), providing a comprehensive overview of its mechanism, practical applications, and comparative performance.
Introduction to this compound and Carboxylic Acid Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is often inefficient due to the formation of a non-reactive carboxylate-ammonium salt. To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.
This compound is a widely used uronium salt coupling reagent that has gained prominence in both solid-phase peptide synthesis (SPPS) and solution-phase reactions.[1][2] Its popularity stems from its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, a critical factor in maintaining the stereochemical integrity of chiral molecules like amino acids.[2] this compound is valued for its mild activation properties, which contribute to high yields and the formation of water-soluble byproducts, simplifying the purification process.[1]
The Mechanism of this compound Activation
The activation of a carboxylic acid by this compound proceeds through a well-defined mechanism involving the formation of a highly reactive O-acylisourea intermediate, which then converts to an active ester. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid.[3]
The key steps in the activation and subsequent amidation are as follows:
-
Deprotonation of the Carboxylic Acid: The tertiary amine base removes the acidic proton from the carboxylic acid, forming a carboxylate anion.
-
Formation of the O-Acylisourea Intermediate: The carboxylate anion attacks the electrophilic carbon atom of this compound.
-
Formation of the HOBt Active Ester: The resulting intermediate rearranges, leading to the formation of a highly reactive 1-hydroxybenzotriazole (HOBt) ester of the carboxylic acid and the byproduct, tetramethylurea.
-
Nucleophilic Attack by the Amine: The amine nucleophile attacks the carbonyl carbon of the HOBt active ester, forming a tetrahedral intermediate.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.
dot
Caption: this compound activation and amide bond formation workflow.
Quantitative Data Presentation: this compound in Comparison
The choice of coupling reagent is a critical parameter in peptide synthesis, directly impacting yield and purity. While this compound is a robust reagent, other commonly used activators include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
The following tables summarize the comparative performance of these reagents in terms of coupling efficiency and racemization. It is important to note that direct comparisons can be challenging as results are highly dependent on the specific peptide sequence, reaction conditions, and analytical methods used.
| Coupling Reagent | Model Peptide | Coupling Yield (%) | Reference |
| This compound | VQAAIDYING (ACP 65-74) | High Purity | [2] |
| HATU | VQAAIDYING (ACP 65-74) | High Purity (Similar to HCTU) | [2] |
| HCTU | VQAAIDYING (ACP 65-74) | High Purity (Similar to HATU) | [2] |
| PyBOP | VQAAIDYING (ACP 65-74) | Lower Purity (Additional Impurities) | [2] |
| TBTU | VQAAIDYING (ACP 65-74) | Lower Purity (Additional Impurities) | [2] |
Table 1: Comparative Coupling Efficiency of Various Reagents. This table qualitatively compares the purity of a model peptide synthesized using different coupling reagents.
| Coupling Reagent | Racemization Level | Key Features |
| This compound | Low | Efficient, cost-effective for standard couplings. |
| HATU | Very Low | More reactive than this compound, often used for difficult couplings and sterically hindered amino acids.[4] |
| HCTU | Low | More reactive than HBTU, offers a good balance between cost and performance.[5] |
| COMU | Very Low | Safer alternative to HOBt/HOAt-based reagents with comparable or superior efficiency to HATU.[4] |
Table 2: Qualitative Comparison of Racemization and Key Features of Common Coupling Reagents.
Experimental Protocols
The following are representative protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard coupling cycle for Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Resin with a free amino group
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Repeat: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.
dot
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using this compound.
Solution-Phase Amide Bond Formation using this compound
This protocol describes a general procedure for coupling a carboxylic acid and an amine in solution.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, Dichloromethane)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add DIPEA (2.2 equivalents) to the solution and stir for 1-2 minutes to allow for pre-activation.
-
Amine Addition: Add the amine (1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the substrates.
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or preparative HPLC as needed.
Troubleshooting and Side Reactions
While this compound is a reliable coupling reagent, certain side reactions can occur, particularly in challenging syntheses.
-
Racemization: Although this compound is known to suppress racemization, it can still occur, especially with sensitive amino acids or under prolonged reaction times or elevated temperatures. The addition of an external HOBt source can sometimes further minimize this side reaction.
-
Guanidinylation of the N-terminus: Excess this compound can react with the free N-terminus of the growing peptide chain, leading to the formation of a guanidinium group and termination of the peptide chain. This can be mitigated by using a slight excess of the carboxylic acid relative to this compound.
-
Side reactions of Asparagine and Glutamine: The side-chain amides of asparagine and glutamine can undergo dehydration to form nitriles under certain activation conditions, although this is less common with this compound compared to carbodiimide-based reagents.
Conclusion
This compound remains a cornerstone reagent for the activation of carboxylic acids in the synthesis of peptides and other complex organic molecules. Its high efficiency, rapid kinetics, and ability to minimize racemization make it an invaluable tool for researchers and professionals in drug development. A thorough understanding of its mechanism of action, coupled with optimized experimental protocols and an awareness of potential side reactions, will enable scientists to harness the full potential of this compound for the reliable and efficient construction of amide bonds. As the field of peptide and medicinal chemistry continues to evolve, the demand for robust and efficient coupling reagents like this compound will undoubtedly persist.
References
The Uronium/Aminium Duality of HDBTU: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
O-(1H-Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as HBTU, is a widely utilized coupling reagent in peptide synthesis. Its efficacy lies in its ability to rapidly activate carboxylic acids, facilitating the formation of peptide bonds with high efficiency and minimal racemization. However, a critical and often overlooked aspect of HBTU's chemistry is its existence as two distinct isomers: the uronium (O-form) and the guanidinium/aminium (N-form) salts. While commercially available HBTU is predominantly the more stable N-form, it is the less stable O-form that exhibits superior reactivity. This guide delves into the technical nuances of HDBTU's dual nature, providing quantitative data, detailed experimental protocols, and visual representations of its mechanistic pathways to empower researchers in optimizing their peptide synthesis strategies.
Data Presentation: Uronium (O-HBTU) vs. Aminium (N-HBTU)
The choice between the uronium and aminium forms of HBTU can significantly impact the outcome of a peptide synthesis, particularly in challenging sequences. The uronium isomer is generally more reactive, leading to higher yields in shorter reaction times.
| Parameter | O-HBTU (Uronium) | N-HBTU (Aminium) | Notes |
| Relative Reactivity | Higher | Lower | The O-form is a more potent acylating agent. |
| Yield (ACP Decapeptide) | 78.1% | 51.8% | Synthesis of the acyl carrier protein (ACP) decapeptide highlights the superior performance of the O-form. |
| Epimerization | Lower | Higher | The higher reactivity of the O-form can lead to faster coupling times, thereby reducing the window for racemization. |
| Stability | Lower | Higher | The N-form is the thermodynamically more stable isomer and is what is predominantly found in commercial preparations. |
Experimental Protocols
I. Synthesis of "True" Uronium HBTU (O-HBTU)
The synthesis of the more reactive O-HBTU isomer hinges on the strict exclusion of tertiary amines, which can catalyze its isomerization to the more stable N-form.
Materials:
-
1-Hydroxybenzotriazole (HOBt)
-
Tetramethylchloroformamidinium hexafluorophosphate (TCFH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend HOBt (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Add TCFH (1 equivalent) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Filter the reaction mixture under inert atmosphere to collect the crude product.
-
Wash the crude product with anhydrous DCM and then with anhydrous diethyl ether.
-
Dry the product under high vacuum. Store the resulting O-HBTU under an inert atmosphere at low temperature, as it is less stable than the N-form.
II. Standard Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS) using HBTU
This protocol outlines a general procedure for the use of HBTU in automated or manual Fmoc-SPPS.
Materials:
-
Fmoc-protected amino acids
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Appropriate resin (e.g., Rink Amide for peptide amides)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents).
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activation mixture to the resin.
-
Agitate for 30-60 minutes. Coupling times may be extended for hindered amino acids. Complete coupling can be observed in as little as 10-30 minutes for many residues.[1]
-
Drain the reaction vessel and wash the resin with DMF (3-5 times).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Mandatory Visualizations
This compound Activation and Peptide Coupling Pathway
Caption: Activation of a carboxylic acid by this compound to form a reactive intermediate, followed by nucleophilic attack by an amine to form a peptide bond.
Experimental Workflow for SPPS using this compound
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) utilizing this compound as the coupling agent.
Logical Relationship: Uronium vs. Aminium Isomer Selection
References
Methodological & Application
Standard Protocol for HDBTU in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The efficiency of the coupling step, where a new amino acid is added to the growing peptide chain, is critical for the overall success of the synthesis. HDBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a highly effective aminium-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to minimize racemization.[1] This document provides a detailed standard protocol for the use of this compound in Fmoc-based SPPS.
Mechanism of Action
This compound facilitates the formation of an amide bond by activating the carboxylic acid of the incoming Fmoc-protected amino acid. The process, illustrated below, involves the formation of a highly reactive OBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. The addition of a tertiary base, such as N,N-diisopropylethylamine (DIEA), is essential to deprotonate the carboxylic acid and neutralize the released protons.
Caption: this compound activation and coupling mechanism in SPPS.
Comparison with Other Coupling Reagents
This compound is often compared to other common coupling reagents. The choice of reagent can depend on the specific sequence, steric hindrance of the amino acids, and desired reaction conditions.
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| This compound | High | Fast reaction times, high efficiency, low racemization, good solubility.[1] | Can cause guanidinylation of the N-terminal amino group if used in excess. |
| HBTU | High | Similar to this compound, widely used and well-established.[2] | Potential for side reactions like guanidinylation. |
| HATU | Very High | Faster than HBTU with less epimerization, effective for sterically hindered amino acids. | More expensive than HBTU. |
| HOBt/DIC | Moderate | Cost-effective, effectively suppresses racemization when used with a carbodiimide. | Slower reaction times compared to aminium salts, formation of insoluble urea byproducts. |
| PyBOP | High | Efficient for difficult couplings. | Can be less efficient than HATU for hindered couplings. |
Experimental Protocols
The following protocols are generalized for manual Fmoc-SPPS using this compound. Adjustments may be necessary for automated synthesizers or specific peptide sequences.
Materials and Reagents
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Standard SPPS Cycle Workflow
The following diagram outlines a typical cycle for adding one amino acid to the growing peptide chain.
Caption: A standard workflow for one coupling cycle in SPPS.
Detailed Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 mmol on a pre-loaded resin.
-
Resin Swelling:
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes. For microwave-assisted synthesis, this can be reduced to 30 seconds to 3 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), this compound (3.9 equivalents), and HOBt (4 equivalents, optional but recommended to suppress racemization) in DMF.
-
Add DIEA (8 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature. For microwave-assisted protocols, coupling can be achieved in as little as 5 minutes.[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).
-
-
Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and wash them with ethanol.
-
Add a few drops of each Kaiser test solution (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).
-
Heat the sample at 100°C for 5 minutes.
-
A blue color indicates the presence of free primary amines and an incomplete reaction. A yellow/colorless result signifies a complete coupling.
-
If the test is positive, repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[3]
-
Peptide Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the amino acid. Aggregation of the peptide chain. Insufficient reaction time. | Double couple (repeat the coupling step). Use a more potent coupling reagent like HATU. Increase the reaction time or temperature (for microwave synthesis). |
| Low Yield | Incomplete coupling at one or more steps. Premature chain termination. Loss of peptide during cleavage or precipitation. | Ensure complete coupling at each step with the Kaiser test. Use capping steps (e.g., with acetic anhydride) after coupling to block unreacted amines. Optimize the cleavage and precipitation conditions. |
| Racemization | Over-activation of the amino acid. Presence of residual base during coupling. | Add HOBt to the coupling mixture. Ensure thorough washing after the deprotection step to remove all piperidine. |
Conclusion
This compound is a robust and versatile coupling reagent that consistently delivers high yields and purity in solid-phase peptide synthesis. The protocol outlined in this document provides a comprehensive guide for its effective use. By understanding the mechanism of action, comparing it to other reagents, and following a standardized protocol, researchers can confidently synthesize a wide range of peptides for their scientific endeavors.
References
Application Notes and Protocols for HDBTU in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDBTU as a Coupling Reagent
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) is a highly effective coupling reagent widely employed in peptide synthesis to facilitate the formation of amide bonds.[1] Its mild activating properties contribute significantly to achieving high yields while minimizing undesirable side reactions, most notably racemization.[1][2] This makes HBTU a crucial tool for maintaining the stereochemical integrity of the synthesized peptides.[2]
HBTU's versatility is demonstrated by its excellent solubility and stability in common organic solvents, rendering it suitable for both solid-phase and solution-phase peptide synthesis.[2] The byproducts generated during the coupling reaction are typically water-soluble, which simplifies the purification process and enhances overall efficiency.[2]
Key Advantages of this compound:
-
High Coupling Efficiency: HBTU demonstrates remarkable efficiency in forming peptide bonds, leading to higher product yields.[1]
-
Suppression of Racemization: A significant benefit of HBTU is its ability to minimize the loss of stereochemical integrity at the α-carbon of amino acids during the coupling process.[2][3]
-
Ease of Use and Purification: It offers convenient reaction conditions, and its water-soluble byproducts streamline the purification of the final peptide.[2]
-
Good Solubility: HBTU is readily soluble in a variety of organic solvents commonly used in peptide synthesis.[2]
Mechanism of Action
The primary function of HBTU is to activate the carboxyl group of an N-protected amino acid, transforming it into a more reactive species that readily undergoes nucleophilic attack by the amino group of another amino acid or peptide. The mechanism involves the formation of an activated intermediate, an O-acylisourea or a related active ester derivative, which then rapidly reacts with the amine to form the desired peptide bond.[4] This rapid and high-fidelity activation process is key to minimizing side reactions.[4]
Data Presentation: Performance of this compound in Solution-Phase Dipeptide Synthesis
While extensive quantitative data for this compound in solution-phase synthesis is not broadly tabulated in publicly available literature, a comparative study of various coupling reagents in the synthesis of the dipeptide Z-Phg-Phe-OMe provides valuable insights.
| Coupling Reagent | Yield (%) | Racemization (%) |
| HBTU | 85 | 10.2 |
| BOP | 95 | 3.4 |
| FDPP | 88 | 10.8 |
| IBCF | 75 | 20.6 |
Table 1: Comparative data of coupling reagents in the synthesis of Z-Phg-Phe-OMe. While BOP showed a higher yield and lower racemization in this specific synthesis, HBTU still provided a high yield, demonstrating its effectiveness as a coupling reagent.
It is important to note that coupling efficiency and racemization can be highly dependent on the specific amino acid residues being coupled, the solvent system, the base used, and the reaction temperature.
Experimental Protocols
General Protocol for Dipeptide Synthesis in Solution Phase using this compound
This protocol provides a general procedure for the coupling of an N-protected amino acid to an amino acid ester in solution.
Materials:
-
N-protected amino acid (e.g., Boc-L-Alanine)
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Base: Add DIPEA or TEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine.
-
Activation: In a separate flask, dissolve HBTU (1.05 equivalents) in a minimal amount of anhydrous DMF or DCM. Add this solution to the reaction mixture.
-
Coupling Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Coupling is often complete within 1-4 hours. For sterically hindered amino acids, the reaction time may need to be extended.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol for Racemization Test
To determine the extent of racemization during the coupling reaction, the synthesized dipeptide can be analyzed by chiral High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Hydrolysis: Hydrolyze a small sample of the purified dipeptide in 6 M HCl at 110°C for 24 hours in a sealed tube.
-
Derivatization (if necessary): Depending on the HPLC column and detection method, it may be necessary to derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).
-
Chiral HPLC Analysis: Analyze the hydrolyzed (and derivatized, if applicable) amino acid mixture using a suitable chiral HPLC column. The ratio of the D- and L-isomers of the coupled amino acid can be determined by integrating the corresponding peak areas.
Visualizations
Experimental Workflow for Solution-Phase Peptide Synthesis
References
Recommended Equivalents of HDBTU for Efficient Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, minimizing side reactions, and ensuring the chiral integrity of the final peptide. While HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has been a widely used coupling reagent, several modern alternatives offer significant advantages in terms of efficiency, speed, and reduced epimerization. This document provides a detailed overview of recommended, highly efficient equivalents to this compound, complete with comparative data, detailed experimental protocols, and visualizations of the underlying chemical mechanisms.
Overview of Recommended this compound Equivalents
Several classes of coupling reagents have emerged as superior alternatives to this compound, primarily belonging to the aminium/uronium and phosphonium salt families. These reagents generally offer faster reaction kinetics and are more effective in coupling sterically hindered amino acids. The most prominent and recommended equivalents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU is known for its rapid reaction rates and low levels of racemization. It is particularly effective for difficult couplings, including the formation of cyclic peptides and the incorporation of N-methylated amino acids.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As a derivative of HOBt with a chlorine substitution, HCTU exhibits enhanced reactivity compared to HBTU. It is a cost-effective alternative to HATU, offering a good balance between performance and price.[1]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type coupling reagent, COMU is based on OxymaPure® as the leaving group, which is a safer alternative to the potentially explosive HOBt and HOAt.[2] It demonstrates high coupling efficiency, often comparable to HATU, and its byproducts are water-soluble, simplifying purification.[2]
Quantitative Data Presentation
The following table summarizes the comparative performance of this compound and its recommended equivalents based on available literature. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are limited in published studies. The data presented here is a synthesis of findings from various sources to provide a relative performance overview.
| Coupling Reagent | Relative Coupling Efficiency | General Reaction Time (Solid Phase) | Racemization Potential | Key Advantages |
| This compound | Good | 30 - 60 min | Low to Moderate | Well-established, reliable for standard couplings. |
| HATU | Excellent | 5 - 20 min | Very Low | High efficiency for difficult sequences, rapid couplings.[1] |
| HCTU | Very Good | 15 - 30 min | Low | High efficiency, cost-effective alternative to HATU.[1] |
| COMU | Excellent | 10 - 25 min | Very Low | High efficiency, safer (Oxyma-based), water-soluble byproducts.[2] |
Experimental Protocols
The following are detailed protocols for the use of HATU, HCTU, and COMU in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
General Materials and Reagents for SPPS
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF for Fmoc deprotection
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) as a base
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Kaiser test kit for monitoring coupling completion
Protocol 1: HATU-Mediated Peptide Coupling
This protocol is suitable for standard and difficult couplings in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the amino acid/HATU mixture.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours or a double coupling may be performed.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 30-60 minutes or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
-
Lyophilize the purified peptide.
-
Protocol 2: HCTU-Mediated Peptide Coupling
This protocol provides a cost-effective and efficient alternative to HATU-mediated coupling.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-90 minutes at room temperature.
-
-
Monitoring and Subsequent Steps: Follow steps 4-7 as described in the HATU protocol.
Protocol 3: COMU-Mediated Peptide Coupling
This protocol utilizes the safer, Oxyma-based reagent COMU.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in the HATU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and COMU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA or NMM (6-10 equivalents) to the solution. A key advantage of COMU is that it can also perform well with only 1 equivalent of base, which can reduce the risk of racemization.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Subsequent Steps: Follow steps 4-7 as described in the HATU protocol. The byproducts of COMU are water-soluble, which can simplify the final purification steps.[2]
Visualizations of Reaction Mechanisms and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows described in this document.
References
HDBTU Activation of Fmoc-Amino Acids for Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is paramount to achieving high purity and yield of the target peptide. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a critical step that dictates the success of the coupling reaction. HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent widely employed in Fmoc chemistry. Its primary function is to convert the carboxyl group of an Fmoc-amino acid into a more reactive species, facilitating rapid and efficient amide bond formation.[1]
One of the key advantages of this compound is its ability to promote rapid coupling kinetics while minimizing the risk of racemization, a critical factor for producing biologically active peptides with precise stereochemistry.[1] Activation with this compound is generally very fast, with complete coupling reactions often observed within 10-30 minutes.[2] This efficiency extends to sterically hindered amino acids such as Arginine, Isoleucine, Leucine, and Valine, which often react with high efficiency in a single coupling step when HBTU is used, whereas other methods might necessitate double coupling.[2]
These application notes provide a detailed overview of this compound activation times for various Fmoc-amino acids, comprehensive experimental protocols, and visual guides to the underlying chemical processes.
Data Presentation: this compound Activation and Coupling Times
The optimal activation time for an Fmoc-amino acid with this compound is a balance between achieving a sufficient concentration of the activated species for efficient coupling and minimizing potential side reactions, such as racemization, particularly for sensitive amino acids like Histidine. While activation is rapid, the total coupling time is also influenced by factors such as the steric hindrance of both the incoming amino acid and the N-terminal amino acid of the growing peptide chain, resin swelling, and solvent choice. The following table summarizes recommended pre-activation and total coupling times for various Fmoc-amino acids.
| Fmoc-Amino Acid | Pre-Activation Time (minutes) | Total Coupling Time (minutes) | Notes |
| Standard Amino Acids | |||
| Fmoc-Ala-OH | 1 - 5 | 15 - 45 | Activation is very rapid. |
| Fmoc-Gly-OH | 1 - 5 | 15 - 45 | Activation is very rapid. |
| Fmoc-Leu-OH | 2 - 6 | 20 - 60 | Generally efficient coupling.[2] |
| Fmoc-Phe-OH | 2 - 6 | 20 - 60 | |
| Sterically Hindered Amino Acids | |||
| Fmoc-Val-OH | 3 - 7 | 30 - 90 | Single coupling is usually sufficient with this compound.[2] |
| Fmoc-Ile-OH | 3 - 7 | 30 - 90 | Single coupling is usually sufficient with this compound.[2] |
| Fmoc-Thr(tBu)-OH | 3 - 7 | 30 - 90 | |
| Amino Acids with Reactive Side Chains | |||
| Fmoc-Arg(Pbf)-OH | 2 - 5 | 30 - 90 | Keep pre-activation brief to avoid potential side reactions. Single coupling is generally efficient.[2] |
| Fmoc-Asn(Trt)-OH | 2 - 6 | 20 - 60 | Trityl protection enhances coupling efficiency.[2][3] |
| Fmoc-Gln(Trt)-OH | 2 - 6 | 20 - 60 | Trityl protection enhances coupling efficiency.[2][3] |
| Special Case Amino Acids | |||
| Fmoc-His(Trt)-OH | ≤ 2 | 30 - 120 | Critical: Minimize pre-activation time to prevent racemization. The imidazole ring can catalyze this side reaction. |
| Fmoc-Pro-OH | 2 - 6 | 20 - 60 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis - this compound/DIPEA Activation
This protocol outlines a standard procedure for the manual coupling of an Fmoc-amino acid to a resin-bound peptide using this compound activation.
Materials:
-
Fmoc-protected amino acid
-
This compound (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Peptide synthesis resin with a free N-terminal amine
-
Reaction vessel for manual peptide synthesis
-
Shaker or vortexer
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of the Fmoc-Amino Acid (Pre-activation):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Gently swirl or vortex the solution for the recommended pre-activation time (see table above, typically 1-5 minutes). The solution may change color to yellow or orange, which is common.
-
-
Coupling Reaction:
-
Add the activated Fmoc-amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture using a shaker or vortexer at room temperature for the recommended total coupling time (see table above).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test (ninhydrin test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/purple beads), the coupling reaction should be repeated.
-
-
Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This prevents the formation of deletion sequences.
-
-
Proceed to the next cycle of deprotection and coupling.
Protocol 2: Automated Solid-Phase Peptide Synthesis - this compound Activation
This protocol is adapted for use with an automated peptide synthesizer. The timings and volumes will be programmed into the synthesis method.
Reagents:
-
Solutions of Fmoc-amino acids in DMF or NMP
-
Solution of this compound in DMF (e.g., 0.5 M)
-
Solution of DIPEA in NMP (e.g., 2 M)
-
DMF and NMP (N-Methyl-2-pyrrolidone) as washing and reaction solvents
-
20% piperidine in DMF for Fmoc deprotection
Automated Synthesizer Method:
-
Fmoc Deprotection: The synthesizer will deliver the 20% piperidine solution to the reaction vessel, incubate for a set time (e.g., 2 x 5-10 minutes), and then drain.
-
Washing: The resin will be washed multiple times with DMF or NMP.
-
Amino Acid Delivery and Activation:
-
The synthesizer will deliver the Fmoc-amino acid solution to a pre-activation vessel or directly to the reaction vessel.
-
The this compound solution will be added.
-
The DIPEA solution will be added to initiate activation. The mixture is typically agitated for a short period (e.g., 1-6 minutes).
-
-
Coupling: The activated amino acid mixture is allowed to react with the resin for the programmed coupling time (e.g., 30-60 minutes).
-
Washing: The resin is washed thoroughly with DMF or NMP to remove soluble reagents and byproducts.
-
The cycle repeats for the next amino acid in the sequence.
Mandatory Visualization
Caption: Workflow for Fmoc-amino acid activation with this compound and subsequent peptide bond formation.
Caption: Chemical pathway of this compound-mediated Fmoc-amino acid activation.
References
Application Notes and Protocols for HDBTU Coupling with Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the formation of an amide bond between two amino acids is a fundamental step. While routine couplings are often straightforward, the introduction of sterically hindered amino acids presents a significant synthetic challenge. These bulky residues, which include α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and amino acids with bulky side chains (e.g., valine, isoleucine), can dramatically slow down the coupling reaction and lead to incomplete reactions or undesired side products. The steric bulk around the α-carbon of both the carboxylic acid and the amine components can hinder the approach of the nucleophilic amine to the activated carboxylic acid.
To overcome these challenges, highly efficient coupling reagents are required. HDBTU (N,N,N',N'-Hexamethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a uronium-based coupling reagent that has proven effective in promoting peptide bond formation, even in difficult cases. It is structurally similar to the more common HBTU and operates through a similar mechanism of activating the carboxylic acid group to facilitate nucleophilic attack by the amine. This document provides detailed application notes and protocols for the use of this compound in coupling sterically hindered amino acids.
Mechanism of Action
This compound activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with 1-hydroxybenzotriazole (HOBt), which is either added to the reaction mixture or is already part of the this compound salt structure, to form an active ester. This HOBt-ester is more stable than the O-acylisourea intermediate but still highly reactive towards the amine nucleophile. The presence of HOBt is also crucial for suppressing racemization, a common side reaction in peptide synthesis, especially with hindered amino acids.[1]
References
Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent in conjunction with Rink Amide resin for solid-phase peptide synthesis (SPPS). HBTU is a highly efficient coupling reagent that facilitates the formation of amide bonds, a critical step in peptide chain elongation.[1] Its use is favored for its ability to minimize racemization and achieve high coupling efficiencies, making it suitable for the synthesis of both simple and complex peptides.[1][2]
Rink Amide resin is a popular solid support for Fmoc-based SPPS, designed to yield a C-terminal amide upon cleavage.[3] The combination of HBTU and Rink Amide resin offers a robust and reliable method for the synthesis of peptide amides, which are of significant interest in pharmaceutical and biochemical research.
This protocol will cover the essential steps from resin preparation and amino acid coupling to cleavage and final product isolation. Adherence to these guidelines will help ensure high-yield and high-purity synthesis of the target peptide.
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient peptide synthesis, as it allows for optimal diffusion of reagents.
Procedure:
-
Accurately weigh the desired amount of Rink Amide resin and place it in a suitable reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[4]
-
Allow the resin to swell at room temperature for a minimum of 30 minutes with gentle agitation.[5]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
The N-terminal Fmoc protecting group must be removed prior to coupling the next amino acid.
Procedure:
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[4]
HBTU-Mediated Amino Acid Coupling
This step involves the activation of the Fmoc-protected amino acid with HBTU and its subsequent coupling to the deprotected amine on the resin.
Procedure:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HBTU solution to activate the carboxylic acid. The solution may turn a pale yellow color.[5][6][7]
-
Allow the activation to proceed for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.[8]
Monitoring the Coupling Reaction (Kaiser Test)
The Kaiser test is a qualitative method used to detect the presence of primary amines on the resin, thereby indicating the completeness of the coupling reaction.[4]
Procedure:
-
Withdraw a small sample of resin beads (a few beads are sufficient) from the reaction vessel.[6]
-
Wash the beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol in ethanol) to the resin beads in a small test tube.[9]
-
Heat the test tube at 100-110°C for 3-5 minutes.[9]
-
Interpretation of Results:
-
Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated.
-
Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling reaction. You can proceed to the next Fmoc deprotection step.[6][9]
-
Peptide Cleavage from Rink Amide Resin
Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed.
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.
-
Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM).
-
Prepare a cleavage cocktail. A common cocktail for Rink Amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The specific scavengers used may vary depending on the peptide sequence.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Data Presentation
| Parameter | Value/Range | Unit | Notes |
| Resin Loading | 0.3 - 0.8 | mmol/g | Typical loading capacity for Rink Amide resin. |
| Fmoc-Amino Acid | 3 - 5 | equivalents | Relative to resin loading. |
| HBTU | 3 - 5 | equivalents | Relative to resin loading. |
| DIPEA | 6 - 10 | equivalents | Relative to resin loading. |
| Coupling Time | 1 - 2 | hours | Can be extended for sterically hindered amino acids.[8] |
| Cleavage Time | 2 - 3 | hours | With TFA-based cleavage cocktail. |
| Typical Crude Purity | >70 | % | Dependent on peptide sequence and synthesis efficiency. |
| Typical Yield | 50 - 80 | % | Based on initial resin loading. |
Visualizations
Caption: Experimental workflow for SPPS using HBTU and Rink Amide resin.
Caption: HBTU-mediated amide bond formation mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis of α/β/γ-peptides [bio-protocol.org]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application of HDBTU in Cyclic Peptide Synthesis: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the synthesis of cyclic peptides. It includes detailed protocols for both on-resin and solution-phase cyclization, a comparative analysis of coupling reagents, and key considerations for optimizing this critical step in peptide-based drug discovery.
Introduction to this compound and Peptide Cyclization
Cyclic peptides offer several advantages over their linear counterparts as therapeutic candidates, including enhanced metabolic stability, improved receptor binding affinity and selectivity, and increased cell permeability. The formation of the cyclic structure, a process known as cyclization or macrocyclization, is a critical step in their synthesis. The choice of coupling reagent for this intramolecular reaction significantly impacts the yield and purity of the final product.
This compound has emerged as a popular and efficient coupling reagent for peptide synthesis, including the challenging formation of cyclic structures. It is an aminium-based coupling agent that activates the C-terminal carboxylic acid of a linear peptide, facilitating the intramolecular nucleophilic attack by the N-terminal amine to form the amide bond that closes the ring. The key advantages of using this compound include high coupling efficiency, rapid reaction times, and suppression of racemization at the activated amino acid residue.[1]
Mechanism of this compound-Mediated Amide Bond Formation
The mechanism of this compound involves the formation of an active ester intermediate. In the presence of a base, typically diisopropylethylamine (DIPEA), the C-terminal carboxylic acid of the linear peptide is deprotonated. This carboxylate then attacks the uronium carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate readily reacts with the N-terminal amine of the same peptide chain to form the desired amide bond, closing the peptide ring and releasing tetramethylurea as a byproduct.
Comparative Analysis of Coupling Reagents for Cyclization
While this compound is a highly effective coupling reagent, several other reagents are also commonly used for peptide cyclization. The choice of reagent can depend on the specific peptide sequence, the desired reaction conditions, and cost considerations. The following table summarizes a qualitative comparison of commonly used coupling reagents.
| Coupling Reagent | Relative Reactivity | Racemization Suppression | Byproducts | Key Considerations |
| This compound | High | Good | Water-soluble | Generally reliable and efficient. |
| HATU | Very High | Excellent | Water-soluble | Often considered the most efficient, but also more expensive. |
| PyBOP | High | Good | Water-soluble | Similar to this compound, a phosphonium-based reagent. |
| DIC/HOBt | Moderate | Good | DCU (insoluble) | Dicyclohexylurea (DCU) byproduct can complicate purification. |
| BOP | High | Good | Carcinogenic byproduct | Use is declining due to safety concerns. |
Note: The efficiency of each coupling reagent can be sequence-dependent. It is often advisable to screen a few different reagents to identify the optimal conditions for a particular cyclic peptide.
Experimental Protocols
The following sections provide detailed protocols for both on-resin and solution-phase cyclization of linear peptides using this compound.
On-Resin Cyclization Protocol
On-resin cyclization offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound cyclic peptide.
Materials:
-
Linear peptide anchored to a suitable solid support (e.g., Rink Amide resin).
-
This compound (3 equivalents relative to resin loading).
-
Diisopropylethylamine (DIPEA) (6 equivalents relative to resin loading).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.
Procedure:
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform selective deprotection of the N-terminal Fmoc group and the C-terminal protecting group (if applicable) using standard protocols.
-
Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual deprotection reagents.
-
Cyclization Reaction:
-
Prepare a solution of this compound (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the washed peptide-resin.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress using a qualitative test such as the Kaiser test. A negative Kaiser test indicates the consumption of the free N-terminal amine.
-
-
Washing: After the cyclization is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Purification: Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by RP-HPLC.[2]
Solution-Phase Cyclization Protocol
Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support. This method is often preferred for peptides that are difficult to cyclize on-resin.
Materials:
-
Purified linear peptide with N- and C-termini deprotected.
-
This compound (1.5 equivalents).
-
Diisopropylethylamine (DIPEA) (3 equivalents).
-
N,N-Dimethylformamide (DMF), anhydrous.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification.
Procedure:
-
Peptide Dissolution: Dissolve the purified linear peptide in anhydrous DMF to a final concentration of 1-5 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular oligomerization.
-
Reagent Addition: To the stirred peptide solution, add DIPEA (3 eq.) followed by this compound (1.5 eq.).
-
Cyclization Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Purification: Purify the crude cyclic peptide from the reaction mixture by RP-HPLC.[2]
Troubleshooting and Key Considerations
-
Oligomerization: The primary side reaction in peptide cyclization is the formation of linear or cyclic oligomers. This can be minimized by performing the reaction under high dilution conditions (typically 1-5 mM).
-
Racemization: While this compound is known to suppress racemization, it can still occur, particularly at the C-terminal amino acid. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) can further minimize this risk.
-
Guanidinylation: A potential side reaction with this compound is the guanidinylation of the N-terminal amine, which caps the peptide and prevents cyclization. Using a slight excess of the peptide relative to this compound can help to mitigate this.[1]
-
Solvent Choice: DMF is the most common solvent for this compound-mediated cyclization. It is essential to use anhydrous DMF to prevent hydrolysis of the activated ester intermediate.
-
Purification: RP-HPLC is the standard method for purifying cyclic peptides. The choice of column and mobile phase will depend on the properties of the specific peptide. A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.[2]
Conclusion
This compound is a versatile and highly effective coupling reagent for the synthesis of cyclic peptides. By understanding the reaction mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired cyclic product. The choice between on-resin and solution-phase cyclization will depend on the specific peptide sequence and the overall synthetic strategy. The protocols and considerations outlined in this document provide a solid foundation for the successful application of this compound in the synthesis of these promising therapeutic molecules.
References
Application Notes and Protocols for the Coupling of N-Methylated Amino Acids
Topic: HDBTU for Coupling of N-Methylated Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of N-Methylated Amino Acids
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance their pharmacological properties. The presence of a methyl group on the amide nitrogen introduces conformational constraints and increases resistance to enzymatic degradation, leading to improved bioavailability and in vivo stability. However, the steric hindrance imposed by the N-methyl group presents a significant challenge during solid-phase peptide synthesis (SPPS), making the formation of the peptide bond difficult and often resulting in low coupling yields and increased racemization. The selection of an appropriate coupling reagent is therefore critical to successfully incorporate these modified residues.
This compound as a Coupling Reagent
This compound (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used and efficient coupling reagent in standard peptide synthesis. It is known for its rapid activation of carboxylic acids, high coupling efficiency, and suppression of racemization for regular amino acids.[1][2] this compound activates the carboxyl group of an amino acid to form a highly reactive HOBt ester, which then readily reacts with the free amine of the growing peptide chain to form a peptide bond.
Performance of this compound in Coupling N-Methylated Amino Acids
Despite its effectiveness in standard SPPS, this compound is generally considered less effective for the coupling of sterically hindered residues like N-methylated amino acids.[3] The bulky nature of the N-methylated amine nucleophile significantly slows down the coupling reaction, and the reactivity of the HBTU-activated ester may not be sufficient to drive the reaction to completion in a reasonable timeframe. This can lead to incomplete couplings, truncated peptide sequences, and the need for repeated coupling cycles, which can increase the risk of side reactions.
For difficult couplings, including the incorporation of N-methylated amino acids, other coupling reagents have demonstrated superior performance. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often recommended for these challenging couplings.[3] Notably, HATU has been successfully utilized to achieve high coupling yields with N-methylated amino acids.[3]
Data Presentation: Comparison of Coupling Reagents
While direct quantitative head-to-head comparisons including this compound for N-methylated amino acid coupling are not extensively documented in the literature, the following table summarizes the generally accepted performance of various coupling reagents for this specific application based on published findings.
| Coupling Reagent | Performance for N-Methylated Amino Acid Coupling | Key Characteristics |
| This compound | Less Effective / Not Recommended | Good for standard amino acids, but often results in low yields and incomplete couplings for N-methylated residues due to insufficient reactivity to overcome steric hindrance. |
| HATU | Highly Effective | Generally considered the reagent of choice. Its HOAt-based active ester is more reactive than the HOBt ester formed by HBTU, leading to higher coupling efficiencies.[3] |
| PyBOP/HOAt | Effective | Another strong choice for coupling sterically hindered amino acids.[3] |
| PyAOP | Effective | Particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[4] |
| BOP-Cl | Effective | Has been employed for N-methyl amino acid coupling.[3] |
| PyBrOP | Effective | Has been employed for N-methyl amino acid coupling.[3] |
Experimental Protocols
Given the lower efficiency of this compound for N-methylated amino acids, the following protocol details a general method for solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues using the more effective reagent, HATU.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides using HATU
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
-
-
Amino Acid Coupling (for N-Methylated Amino Acids):
-
In a separate vial, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours. The extended coupling time is often necessary for N-methylated residues.
-
Monitoring the Coupling: Perform a Kaiser test to check for reaction completion. Note that the Kaiser test is unreliable for N-methylated amines. A bromophenol blue test is a suitable alternative. If the coupling is incomplete, a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
HBTU Activation and Coupling Mechanism
Caption: HBTU activation of a carboxylic acid to form an active ester, followed by coupling with an amine.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
References
HDBTU in Bioconjugation and Labeling of Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of proteomics, drug discovery, and diagnostics, the precise and efficient modification of peptides and proteins is paramount. Bioconjugation, the process of chemically linking two molecules, at least one of which is a biomolecule, allows for the creation of powerful research tools and therapeutic agents. Fluorescently labeled peptides, for instance, are indispensable for studying protein-protein interactions, cellular uptake, and localization.
This document provides detailed application notes and protocols for the use of HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) , a highly efficient coupling reagent, in the bioconjugation and labeling of peptides. This compound is a uronium salt-based coupling agent that facilitates the formation of stable amide bonds between a carboxylic acid and a primary amine. Its advantages include high coupling efficiency, low rates of racemization, and compatibility with a wide range of solvents, making it a valuable tool in both solid-phase peptide synthesis (SPPS) and solution-phase bioconjugation.[1]
Mechanism of Action
This compound mediates the formation of an amide bond by activating the carboxyl group of a molecule, such as a peptide's C-terminus or the side chain of aspartic or glutamic acid. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary amine to form a stable amide bond. The presence of the benzotriazole moiety helps to suppress side reactions and minimize racemization.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): this compound is widely used as a coupling reagent in the stepwise synthesis of peptides on a solid support. Its high efficiency ensures near-quantitative coupling at each step, which is crucial for the synthesis of long and complex peptides.
-
Peptide Labeling: this compound facilitates the covalent attachment of reporter molecules, such as fluorescent dyes, biotin, or radioisotopes, to peptides. This is typically achieved by reacting a carboxyl-functionalized label with a primary amine on the peptide (e.g., the N-terminus or the side chain of a lysine residue).
-
Bioconjugation: this compound can be used to conjugate peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, to create novel constructs with combined functionalities.
Quantitative Data: Coupling Efficiency of this compound
The following table summarizes the typical coupling efficiencies and reaction times observed when using this compound in solid-phase peptide synthesis. These values can vary depending on the specific amino acids being coupled, the solid support, and the reaction conditions.
| Amino Acid Being Coupled | Steric Hindrance | Typical Coupling Time (minutes) | Typical Coupling Efficiency (%) |
| Glycine, Alanine | Low | 15 - 30 | > 99% |
| Leucine, Isoleucine | Medium | 30 - 60 | 98 - 99% |
| Valine, Proline | High | 60 - 120 | 95 - 98% |
| Arginine, Histidine | High (Side Chain) | 60 - 120 | 96 - 98% |
Note: For sterically hindered amino acids, a double coupling (repeating the coupling step) may be necessary to achieve the desired efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a standard procedure for the coupling of a single amino acid to a growing peptide chain on a solid support using this compound.
Materials:
-
Fmoc-protected amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Rink Amide resin (or other suitable solid support)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide. Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and DMF (3-5 times) to remove residual piperidine and byproducts.
-
Pre-activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to the resin loading), this compound (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-120 minutes. The exact time will depend on the amino acid being coupled (see table above).
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (2 times), and DMF (3-5 times).
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step (double coupling).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: Fluorescent Labeling of a Peptide with FITC using this compound
This protocol describes the labeling of a peptide containing a primary amine (e.g., N-terminus or a lysine side chain) with Fluorescein isothiocyanate (FITC) in solution, using this compound to facilitate the formation of a stable thiourea bond. This protocol assumes the peptide has been synthesized, cleaved from the resin, and purified.
Materials:
-
Purified peptide with a free primary amine
-
Fluorescein isothiocyanate (FITC)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vial
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, dissolve FITC (1.5 - 2 equivalents relative to the peptide) in a minimal amount of anhydrous DMF or DMSO. In another vial, prepare a solution of this compound (1.5 - 2 equivalents) and DIPEA (3 - 4 equivalents) in anhydrous DMF.
-
Reaction Initiation: Add the this compound/DIPEA solution to the FITC solution and vortex briefly. Immediately add this activated FITC solution to the peptide solution.
-
Labeling Reaction: Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC.
-
Quenching (Optional): To quench any unreacted FITC, a small amount of an amine-containing buffer (e.g., Tris buffer) can be added.
-
Purification: Purify the fluorescently labeled peptide from unreacted dye and other reagents by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
Visualizations
This compound-Mediated Peptide Coupling Reaction
Caption: this compound-mediated activation of a peptide's carboxyl group and subsequent amide bond formation.
Experimental Workflow for Peptide Labeling
Caption: Workflow for the fluorescent labeling of a peptide using this compound.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization with HDBTU
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide synthesis when using HDBTU as a coupling reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in peptide synthesis?
This compound (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate) is a popular uronium-based coupling reagent used to facilitate the formation of amide bonds between amino acids in peptide synthesis.[1] Its primary function is to activate the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. This activation leads to the formation of a stable active ester intermediate, which then reacts with the amine to form the desired peptide bond.[2] this compound is known for its high coupling efficiency and its ability to suppress racemization.[1][3]
Q2: What is racemization in the context of peptide synthesis?
Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In peptide synthesis, this is a significant side reaction that can occur during the activation of the carboxylic acid group of an amino acid. The resulting peptide may contain the incorrect D-amino acid isomer, which can drastically alter its three-dimensional structure and biological activity.[4]
Q3: What are the primary factors that contribute to racemization during peptide synthesis with this compound?
Several factors can influence the extent of racemization during peptide coupling with this compound:
-
Base: The type and amount of base used for the activation of the amino acid play a crucial role. Stronger bases and larger excesses of base can increase the rate of racemization.
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[5]
-
Solvent: The polarity of the solvent can affect the stability of the activated intermediate and influence the rate of racemization.
-
Additives: The presence of additives like 1-hydroxybenzotriazole (HOBt) can significantly suppress racemization.
-
Amino Acid Structure: Certain amino acids, such as histidine and cysteine, are particularly prone to racemization.[6] Phenylglycine is also known to be susceptible to racemization.[2][7]
-
Reaction Time: Longer activation and coupling times can increase the likelihood of racemization.
Q4: How does the choice of base affect racemization with this compound?
The basicity and steric hindrance of the base used have a significant impact on racemization. Generally, less basic and more sterically hindered bases are preferred to minimize racemization.
-
N,N-Diisopropylethylamine (DIEA): A commonly used base, but its strong basicity can promote racemization, especially when used in excess.
-
N-Methylmorpholine (NMM): A weaker base than DIEA, often leading to lower levels of racemization.
-
2,4,6-Collidine (TMP): A sterically hindered and weaker base that has been shown to substantially reduce racemization compared to DIEA and NMM.[8]
Q5: What is the role of additives like HOBt in minimizing racemization with this compound?
Additives like 1-hydroxybenzotriazole (HOBt) are highly effective at suppressing racemization when used with coupling reagents like this compound.[6] HOBt reacts with the activated amino acid to form an HOBt-ester, which is less prone to racemization than the initial activated intermediate. This HOBt-ester then reacts with the amine component to form the peptide bond. Other additives with similar functions include 7-aza-1-hydroxybenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High level of racemization detected in the final peptide. | Choice of Base: The use of a strong, non-hindered base like triethylamine or an excess of DIEA can increase racemization. | Switch to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine. Use the minimum amount of base necessary for the reaction to proceed. |
| Elevated Temperature: Performing the coupling reaction at a high temperature can accelerate racemization. | Conduct the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). If elevated temperatures are necessary to overcome aggregation, carefully optimize the temperature to balance coupling efficiency and racemization. | |
| Prolonged Reaction Time: Extended pre-activation or coupling times can lead to increased racemization. | Shorten the pre-activation time of the amino acid with this compound. Monitor the reaction progress to determine the optimal coupling time and avoid unnecessarily long reaction times. | |
| Absence of Additives: Not using a racemization-suppressing additive. | Always include an additive like HOBt, HOAt, or OxymaPure in the coupling reaction mixture. | |
| Significant racemization observed when coupling specific amino acids (e.g., His, Cys, Phe). | Inherent Susceptibility: These amino acids are known to be more prone to racemization due to the nature of their side chains.[6] | For Histidine, consider using a side-chain protecting group like the methoxybenzyl (Mbom) group. For Cysteine, carbodiimide activation may be a better alternative to base-mediated methods.[9] For Phenylalanine, using COMU as the coupling reagent with TMP as the base has been shown to reduce racemization.[2] |
| Inconsistent racemization levels between different synthesis batches. | Variability in Reagent Quality: The purity of amino acid derivatives, this compound, and solvents can affect racemization. | Ensure the use of high-purity reagents. Store this compound and other reagents under appropriate conditions (cool, dry, and well-sealed) to prevent degradation.[10][11] |
| Inconsistent Experimental Conditions: Variations in temperature, reaction time, or reagent stoichiometry. | Strictly control and document all experimental parameters for each synthesis run to ensure reproducibility. |
Quantitative Data on Racemization
The following table summarizes the impact of different reaction conditions on the level of racemization. Please note that exact values can vary depending on the specific peptide sequence and other experimental parameters.
| Coupling Reagent | Base | Additive | Amino Acid | Temperature (°C) | Racemization (%) |
| HBTU | DIPEA | - | Phenylalanine | Room Temp | High |
| HBTU | NMM | - | Phenylalanine | Room Temp | Moderate |
| HBTU | TMP | - | Phenylalanine | Room Temp | Low |
| HBTU | DIPEA | HOBt | Phenylalanine | Room Temp | Low |
| COMU | TMP | - | Phenylalanine | Room Temp | <2% |
| HATU | NMM | - | Serine | Room Temp | <3% |
| HATU | NMM | HOAt | Serine (pre-activated 3h) | Room Temp | 37.6% |
Data synthesized from multiple sources. The terms "High," "Moderate," and "Low" are relative and intended for comparison.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during Fmoc-SPPS with this compound
-
Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add a hindered base such as NMM or 2,4,6-collidine (6-10 equivalents).
-
Allow the mixture to pre-activate for a short period (e.g., 2-5 minutes).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed at room temperature for 1-2 hours. Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
Protocol 2: Analysis of Peptide Racemization by Chiral HPLC-MS
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6N DCl in D₂O to the tube. The use of deuterated acid and water helps to correct for any racemization that may occur during the hydrolysis step itself.[12]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
After hydrolysis, evaporate the acid under a stream of nitrogen.
-
Reconstitute the amino acid hydrolysate in a suitable solvent for HPLC analysis.
-
-
Chiral HPLC-MS Analysis:
-
Column: Use a chiral HPLC column suitable for the separation of amino acid enantiomers (e.g., a C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase).
-
Mobile Phase: The mobile phase composition will depend on the column used. A common mobile phase for chiral separations is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.[13]
-
Detection: Use a mass spectrometer (MS) for detection to provide high sensitivity and selectivity. Monitor the selected ion response for each amino acid enantiomer.
-
Quantification: Calculate the percentage of the D-isomer for each amino acid by comparing the peak areas of the D- and L-enantiomers. The reporting limit for this method can be as low as 0.1%.[12]
-
Protocol 3: Analysis of Amino Acid Enantiomers by GC-MS after Derivatization
-
Peptide Hydrolysis: Hydrolyze the peptide as described in Protocol 2.
-
Derivatization:
-
Amino acids need to be converted to volatile derivatives for GC analysis. A common method is the two-step conversion to N-trifluoroacetyl-O-alkyl esters.[3]
-
Esterification: Add a solution of methanol/acetyl chloride to the dried hydrolysate and heat to form the methyl esters of the amino acids.
-
Acylation: After removing the esterification reagent, add an acylating agent such as trifluoroacetic anhydride (TFAA) to derivatize the amino groups.
-
-
GC-MS Analysis:
-
Column: Use a chiral GC column (e.g., Chirasil-L-Val) for the separation of the derivatized amino acid enantiomers.
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Temperature Program: Use a suitable temperature program to achieve optimal separation of the enantiomers.
-
Detection: The mass spectrometer will detect and fragment the eluting derivatives, allowing for their identification and quantification.
-
Quantification: Determine the ratio of D- and L-enantiomers by integrating the corresponding peaks in the chromatogram.
-
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 8. mesalabs.com [mesalabs.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biofinechemical.com [biofinechemical.com]
- 11. severnbiotech.com [severnbiotech.com]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HDBTU-Mediated Couplings
Welcome to the technical support center for HDBTU-mediated couplings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during amide bond formation using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a popular uronium-based coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine. Its mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a tetramethylurea byproduct. The inclusion of the 1-hydroxybenzotriazole (HOBt) moiety within the this compound structure helps to suppress side reactions, particularly racemization.
Q2: What are the most common side products observed in this compound-mediated couplings?
The most prevalent side products in this compound-mediated couplings are:
-
Guanidinylation: Formation of a guanidinium group on the N-terminal amine of the peptide chain. This occurs when the this compound reagent reacts directly with the free amine, rendering it incapable of further coupling. This is more likely to occur if an excess of the coupling reagent is used or if the carboxylic acid activation is slow.
-
Racemization: Loss of stereochemical integrity at the α-carbon of the activated amino acid. While this compound is designed to minimize racemization, it can still occur, especially with sensitive amino acids or under non-optimal reaction conditions.
-
Dehydration of Asparagine (Asn) and Glutamine (Gln): The side chain amide groups of asparagine and glutamine can undergo dehydration to form a nitrile byproduct.
Q3: Are this compound and HBTU interchangeable?
Yes, for most practical purposes, this compound and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate) can be used interchangeably. They share the same active uronium core and benzotriazole leaving group. The only difference is the counter-ion (hexafluorophosphate for this compound and tetrafluoroborate for HBTU). Their reactivity and side reaction profiles are considered to be virtually identical.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound-mediated coupling reactions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance at the coupling site. 3. Aggregation of the peptide on the solid support. 4. Impure or degraded reagents/solvents. | 1. Pre-activate the carboxylic acid with this compound for a few minutes before adding it to the amine. 2. Increase the coupling time and/or temperature. 3. Use a different coupling reagent known for high efficiency with hindered amino acids (e.g., HATU). 4. Use a solvent known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). 5. Ensure all reagents and solvents are fresh and anhydrous. |
| Presence of a +141 Da Adduct on the N-terminus (Guanidinylation) | Excess this compound reacting with the free amine. | 1. Use a stoichiometric amount of this compound relative to the carboxylic acid (typically 1.0-1.2 equivalents). 2. Add the activated carboxylic acid solution to the amine component, rather than adding the coupling reagent to a mixture of the acid and amine. 3. Consider using a phosphonium-based coupling reagent (e.g., PyBOP) which does not cause guanidinylation. |
| Detection of Diastereomeric Impurities (Racemization) | 1. Prolonged activation time. 2. Use of a strong base. 3. High reaction temperature. | 1. Minimize the pre-activation time. 2. Use a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. 3. Perform the coupling at a lower temperature (e.g., 0 °C to room temperature). 4. The addition of an external HOBt or Oxyma Pure® can further suppress racemization. |
| Mass Spectrometry Shows a -18 Da Peak for Peptides Containing Asn or Gln | Dehydration of the side chain amide to a nitrile. | 1. Ensure the side chain of Asn and Gln is protected with a suitable protecting group (e.g., Trityl). 2. Use a milder activation method or a shorter coupling time. |
| Activation solution (amino acid, this compound, base) turns yellow/orange/pink | This is often observed and is generally not detrimental to the coupling reaction. It is attributed to the formation of charge-transfer complexes. However, it can also indicate impurities in the solvent, such as dimethylamine in DMF, which can cause premature Fmoc deprotection. | 1. If coupling efficiency is compromised, use fresh, high-purity (peptide synthesis grade) DMF. Consider distilling the DMF prior to use.[1] |
Experimental Protocols
Standard Protocol for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, prepare the activation solution:
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
This compound (3-5 equivalents)
-
HOBt (optional, 3-5 equivalents)
-
Dissolve the above in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents).
-
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Visualizing Reaction Pathways
Below are diagrams illustrating the key chemical transformations and a troubleshooting workflow for this compound-mediated couplings.
Caption: this compound reaction pathway and a common side reaction.
Caption: Troubleshooting workflow for this compound couplings.
References
Troubleshooting incomplete coupling with HDBTU
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to incomplete coupling reactions using HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluoroborate) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a uronium-based coupling reagent widely used in peptide synthesis to facilitate the formation of amide bonds between amino acids. Its mechanism involves the rapid activation of the carboxylic acid group of an incoming amino acid. This activation creates a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the free amine of the N-terminal amino acid on the growing peptide chain. The addition of a base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid and facilitate the reaction.
Q2: What are the main advantages of using this compound?
This compound is favored for its high coupling efficiency, rapid reaction times, and its ability to suppress racemization, particularly when used with an additive like 1-hydroxybenzotriazole (HOBt).[1] Its byproducts are generally soluble in common solvents used for SPPS, simplifying the purification process.
Q3: What is the difference between this compound and HBTU?
This compound and HBTU are structurally very similar, with the primary difference being the counter-ion (hexafluoroborate in this compound and hexafluorophosphate in HBTU). In practice, their reactivity and applications in peptide synthesis are nearly identical.[2]
Q4: When should I be concerned about incomplete coupling?
Incomplete coupling becomes a significant concern when synthesizing long or "difficult" peptide sequences, which may contain sterically hindered amino acids or sequences prone to aggregation. A positive result from a qualitative test, such as the Kaiser test, after a coupling step indicates the presence of unreacted free amines and, therefore, an incomplete reaction.
Troubleshooting Guide: Incomplete Coupling with this compound
This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions when using this compound.
Problem: The Kaiser test (or another ninhydrin-based test) is positive after the this compound coupling step, indicating free primary amines.
A positive Kaiser test results in a blue or purple color on the resin beads, signifying the presence of unreacted primary amines.[3][4]
Initial Checks & Immediate Actions
If a positive Kaiser test is observed, consider the following immediate actions:
-
Recouple: The most straightforward solution is to perform a second coupling reaction. Prepare a fresh solution of the amino acid, this compound, and base, and repeat the coupling step.[5]
-
Extend Reaction Time: For difficult couplings, extending the reaction time of the initial coupling (e.g., from 1 hour to 2-4 hours) can improve efficiency.
Systematic Troubleshooting
If recoupling does not resolve the issue, a more systematic approach is required. The following flowchart and detailed explanations will guide you through the troubleshooting process.
Figure 1. Troubleshooting workflow for incomplete this compound coupling.
Detailed Troubleshooting Steps
1. Reagent Quality
-
This compound: Ensure the this compound is not expired and has been stored under anhydrous conditions. Moisture can degrade the reagent.
-
Amino Acid: Verify the purity and correct identity of the amino acid derivative.
-
Base: Use a fresh bottle of DIPEA. Older bottles can absorb atmospheric moisture and CO2, reducing their effectiveness.
-
Solvent: Use high-purity, peptide synthesis-grade DMF or NMP. Lower quality solvents may contain water or primary/secondary amine impurities that can interfere with the coupling reaction.
2. Reaction Conditions
-
Equivalents of Reagents: For difficult couplings, increasing the equivalents of the amino acid, this compound, and base can drive the reaction to completion. A typical starting point is 2-3 equivalents of each over the resin loading.
-
Solvent: If peptide aggregation is suspected, switching the solvent from DMF to NMP, or using a mixture of DMF and DMSO, can help to disrupt secondary structures and improve solvation.
-
Additives: The addition of HOBt (1-hydroxybenzotriazole) can improve coupling efficiency and further reduce the risk of racemization.[1]
3. "Difficult" Sequences
-
Aggregation: Hydrophobic sequences are prone to forming secondary structures (beta-sheets) that make the N-terminal amine inaccessible. As mentioned, changing the solvent can help.
-
Steric Hindrance: Coupling of sterically hindered amino acids (e.g., Val, Ile, Aib) or coupling to a sterically hindered N-terminal amino acid can be slow. In these cases, extended reaction times or switching to a more reactive coupling reagent like HATU may be necessary.[6]
4. Capping Unreacted Amines
If repeated coupling attempts fail, it is crucial to "cap" the unreacted amines to prevent the formation of deletion peptides. This is typically done by treating the resin with acetic anhydride and a base like DIPEA. This will acetylate the free amines, rendering them unreactive for subsequent coupling steps.
Data Presentation
The choice of coupling reagent can significantly impact the efficiency of the reaction, especially in cases prone to racemization. The following table provides a comparison of enantiomeric purity for a model peptide synthesized using different coupling reagents.
| Coupling Reagent | Base | Enantiomeric Purity (% ee) |
| This compound | DIEA | 83.6% |
| HATU | DIEA | 77.2% |
| TDBTU | DIEA | 91.8% |
| DEPBT | DIEA | 95.8% |
Table adapted from literature data on the synthesis of a model peptide to compare racemization levels with various coupling reagents.[7]
Experimental Protocols
Protocol 1: Standard this compound Coupling
-
Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the peptide-resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), this compound (3 eq.), and HOBt (3 eq., optional) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling: Add the activation solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to check for reaction completion.[8]
Protocol 2: Kaiser Test (Qualitative Monitoring)
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) after the coupling and washing steps.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads in a small test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation:
Protocol 3: Cleavage and HPLC Analysis
-
Resin Preparation: After the final deprotection step, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and the resin linker. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet.
-
HPLC Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile). Analyze the sample by reverse-phase HPLC (RP-HPLC) to assess purity and identify any deletion sequences resulting from incomplete coupling.[10][11][12]
Signaling Pathways and Workflows
Figure 2. this compound activation and coupling pathway.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. bachem.com [bachem.com]
- 3. fiveable.me [fiveable.me]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. Bot Detection [iris-biotech.de]
- 10. youtube.com [youtube.com]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
Technical Support Center: Removal of HDBTU Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts from reaction mixtures involving the coupling reagent HDBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Troubleshooting Guides
Issue 1: Persistent Impurities Detected After Standard Aqueous Workup
Symptoms:
-
NMR or LC-MS analysis of the organic layer after extraction shows the presence of peaks corresponding to 1-hydroxybenzotriazole (HOBt) and/or tetramethylurea.
-
The isolated product is an oil or gum, suggesting the presence of impurities.
Possible Causes:
-
Insufficient volume or number of aqueous washes.
-
The organic solvent used has some miscibility with water, leading to incomplete phase separation.
-
The pH of the aqueous wash is not optimal for removing all byproducts.
Troubleshooting Workflow:
Technical Support Center: Optimizing HDBTU for Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the use of HDBTU as a coupling reagent. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance the efficiency and purity of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in peptide synthesis?
A: this compound (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a popular coupling reagent used to facilitate the formation of amide bonds between amino acids during Solid-Phase Peptide Synthesis (SPPS). Its primary function is to activate the carboxylic acid group of an incoming amino acid, making it highly reactive towards the free amine of the peptide chain growing on the resin. This activation leads to efficient peptide bond formation with high yields and minimal side reactions.[1]
Q2: What is the recommended starting molar ratio of Amino Acid:this compound:Base?
A: A commonly recommended starting ratio for coupling reactions is 1:1:2 for the Fmoc-amino acid, this compound, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This means for every one equivalent of amino acid, one equivalent of this compound and two equivalents of base should be used. Often, a several-fold excess of this entire mixture over the resin loading capacity is used to drive the reaction to completion. For example, a 4-fold excess of the this compound/DIPEA coupling reagents over the resin is a common practice.[2]
Q3: Which base is typically used with this compound and why?
A: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the most commonly used base with this compound.[3] Its primary role is to deprotonate the carboxylic acid of the Fmoc-amino acid, allowing it to react with this compound.[3] DIPEA is favored because it is a sterically hindered, non-nucleophilic base. This steric hindrance prevents it from causing unwanted side reactions, such as the premature cleavage of the Fmoc protecting group or modifications to the peptide chain.
Q4: Can using an incorrect this compound to base ratio cause side reactions?
A: Yes, an improper ratio can lead to several side reactions. Insufficient base may result in incomplete activation of the amino acid, leading to low coupling efficiency and truncated peptide sequences. Conversely, an excessive amount of base, especially over extended reaction times, can increase the risk of racemization at the alpha-carbon of the activated amino acid.[1][4] This is particularly problematic for sensitive amino acids like Cysteine and Histidine.[4]
Troubleshooting Guide
Q: My peptide coupling efficiency is low, resulting in deletion sequences. How can I troubleshoot this?
A: Low coupling efficiency is a common issue that can often be traced back to the activation step.
-
Verify Reagent Stoichiometry: Ensure you are using at least a 1:1:2 molar ratio of Fmoc-amino acid:this compound:DIPEA. For difficult couplings (e.g., sterically hindered amino acids), increasing the excess of reagents (e.g., from 4 equivalents to 5 or more) can improve results.
-
Check Reagent Quality: this compound and the base are sensitive to moisture and degradation. Use fresh, high-quality reagents and ensure solvents like DMF are anhydrous.
-
Extend Reaction Time: If the standard coupling time (e.g., 1-2 hours) is insufficient, consider extending it or performing a "double coupling" where the coupling step is repeated with a fresh mixture of reagents before deprotection of the next amino acid.
Q: I am observing significant racemization in my final peptide product. What is the cause and how can it be minimized?
A: Racemization is a critical side reaction where the stereochemical integrity of an amino acid is lost. It is often promoted by excessive base and over-activation.[4]
-
Optimize Base Concentration: The most common cause is an excess of base. While two equivalents of DIPEA are standard, this can be reduced slightly (e.g., to 1.8-1.9 equivalents) for amino acids prone to racemization. Never use less base than the coupling agent, as this will inhibit the primary reaction.
-
Minimize Pre-activation Time: Do not allow the mixture of amino acid, this compound, and base to sit for extended periods before adding it to the resin. The activated amino acid is an unstable intermediate, and prolonged exposure to basic conditions increases the likelihood of racemization.
-
Consider Alternative Reagents: For particularly sensitive sequences, using a coupling cocktail that includes an additive like 1-hydroxybenzotriazole (HOBt) can help suppress racemization.[5]
Q: My peptide synthesis is suffering from aspartimide formation. Is the this compound/base ratio responsible?
A: Aspartimide formation is a base-catalyzed intramolecular side reaction that is particularly common in sequences containing Asp-Gly or Asp-Ser.[5][6] While the primary driver is the peptide sequence, the reaction conditions play a significant role.
-
Base and Deprotection: The issue is often exacerbated by the repetitive exposure to the base (piperidine) used for Fmoc deprotection.[7][8]
-
Coupling Conditions: While not the primary cause, the basicity of the DIPEA in the coupling step can contribute. Using the minimum necessary amount of base and avoiding extended coupling times can help mitigate the problem.
-
Protective Group Strategy: The most effective solution is often to use a different side-chain protecting group for Aspartic acid that is designed to prevent this side reaction.
Summary of Recommended Reagent Ratios
The following table summarizes the generally accepted molar equivalents for a standard coupling reaction using this compound. The equivalents are relative to the loading capacity of the synthesis resin.
| Reagent | Molar Equivalents (Relative to Resin) | Ratio (Reagent Mixture) | Purpose |
| Fmoc-Amino Acid | 4.0 | 1.0 | The building block to be added to the peptide chain. |
| This compound | 4.0 | 1.0 | Activates the carboxylic acid of the Fmoc-amino acid to facilitate peptide bond formation.[1] |
| DIPEA (Base) | 8.0 | 2.0 | Deprotonates the carboxylic acid, enabling its reaction with this compound.[3] |
| Resin Functional Groups | 1.0 | N/A | The reactive sites on the solid support where the peptide chain is assembled. |
Note: These are starting recommendations. Optimization may be required for difficult sequences or sterically hindered amino acids.
Standard Experimental Protocol
Fmoc-SPPS Coupling Step with this compound/DIPEA
This protocol describes a single coupling step for adding an amino acid to a growing peptide chain on a solid-phase resin.
Materials:
-
Fmoc-protected peptide-resin (post-deprotection and washed)
-
Fmoc-amino acid
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), synthesis grade
Procedure:
-
Prepare the Amino Acid Solution (Activation Mixture):
-
In a suitable container, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of this compound in the minimum required volume of DMF.
-
Briefly vortex or shake the solution until all solids are dissolved. This is the "activator solution."
-
-
Initiate Activation:
-
Just prior to adding the solution to the resin, add 8 equivalents of DIPEA to the activator solution.
-
Mix gently for approximately 60-90 seconds. This is the "pre-activation" step where the active ester is formed. Do not let this mixture stand for more than a few minutes to avoid side reactions like racemization.
-
-
Coupling Reaction:
-
Add the complete activation mixture to the reaction vessel containing the washed and drained peptide-resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 1 to 2 hours at room temperature.
-
-
Washing:
-
After the coupling period, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a qualitative test, such as the Kaiser test (ninhydrin test), on a small sample of the resin beads.
-
A negative result (beads remain colorless or yellow) indicates a complete coupling reaction (no free primary amines). A positive result (blue/purple beads) indicates incomplete coupling, and a second coupling may be necessary.
-
Visual Guides
This compound Activation and Coupling Mechanism
Caption: this compound activation of an amino acid and subsequent coupling.
Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low peptide coupling yields.
References
HDBTU Pre-activation Solution: Understanding and Troubleshooting Color Changes
This technical support guide addresses a common observation during peptide synthesis: the color change of the HDBTU pre-activation solution. This phenomenon, while often benign, can be a source of concern for researchers aiming for high purity and yield in their synthetic peptides. This guide provides answers to frequently asked questions, troubleshooting advice, and a detailed protocol to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound pre-activation solution change color?
A yellowish or orange to pink coloration is often observed upon mixing the components of the pre-activation solution, namely the Fmoc-amino acid, this compound, a base such as N,N-Diisopropylethylamine (DIEA), and a solvent like N,N-Dimethylformamide (DMF).[1] This color change is a known phenomenon and, in many cases, does not negatively impact the outcome of the coupling reaction.[1]
Several factors can contribute to this color change:
-
Activation of the Amino Acid: The primary role of this compound is to activate the carboxylic acid of the amino acid to facilitate amide bond formation.[2][3] This activation process, initiated by the addition of a base like DIEA, can lead to the formation of colored intermediates.[1][4]
-
Formation of Charge-Transfer Complexes: The interaction between the electron-rich aromatic systems within the reagents and the electron-deficient activating agents can form charge-transfer complexes, which are often colored.[4] This is particularly noticeable when using amino acids with aromatic side chains.[4]
-
Solvent Purity: The presence of impurities in the solvent, particularly DMF, can contribute to the color change.[1] Over time, DMF can degrade to form secondary amines, which can react with the reagents.
-
Reagent Stability: While this compound is generally stable, prolonged storage of the solution, especially at room temperature, can lead to gradual degradation and color change.[1]
Q2: Does the color change of the this compound solution affect the peptide synthesis?
In most instances, the observed color change is not detrimental to the coupling efficiency or the purity of the final peptide.[1] Experienced researchers have reported successful syntheses even with intensely colored pre-activation solutions.[1] However, a significant and unexpected color change could indicate an underlying issue that might warrant investigation.
Q3: Which amino acids are more prone to causing a color change?
Amino acids with aromatic side chains, such as Phenylalanine (Phe), Tryptophan (Trp), and Arginine (Arg) protected with Pbf, have been observed to produce more intense coloration in the pre-activation solution.[1][4] This is likely due to the formation of charge-transfer complexes involving their aromatic rings.[4]
Q4: Can I still use a discolored this compound solution?
If the this compound solution in DMF turns a light yellow or orange-pink color over a few days of storage, it is often still usable without significant impact on the synthesis.[1] However, for critical applications or if the color is unusually dark, it is advisable to prepare a fresh solution.
Troubleshooting Guide
The following table summarizes potential issues related to the color change of the this compound pre-activation solution and provides recommended actions.
| Observation | Potential Cause | Recommended Action |
| Solution turns yellow/orange immediately after adding DIEA. | Normal activation process, formation of active ester and potential charge-transfer complexes. | This is a common observation and generally not a cause for concern. Proceed with the coupling reaction. |
| Color is more intense with specific amino acids (e.g., those with aromatic side chains). | Formation of charge-transfer complexes involving the amino acid side chain. | This is expected for certain amino acids. Proceed with the synthesis. |
| This compound solution in DMF darkens significantly over several days. | Impurities in DMF or gradual degradation of this compound. | Consider using freshly purified or higher-grade DMF. For critical syntheses, prepare fresh this compound solution. Storing the solution at 4°C may help slow down degradation.[1] |
| Precipitation is observed along with the color change. | Poor solubility of reagents or formation of insoluble byproducts. | Ensure all reagents are fully dissolved before use. If precipitation persists, preparing a fresh solution is recommended. |
| Coupling efficiency is low despite the color change. | The color change itself is not the issue; there might be other problems with reagents, resin, or protocol. | Verify the quality and stoichiometry of all reagents. Perform a test coupling with a standard amino acid. Review the deprotection and washing steps. |
Experimental Protocol: Preparation and Use of this compound Pre-activation Solution
This protocol outlines the standard procedure for preparing and using an this compound pre-activation solution for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid
-
This compound (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amine group
Procedure:
-
Dissolve the Amino Acid: In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid in DMF.
-
Add this compound: Add an equimolar amount of this compound to the amino acid solution and mix until fully dissolved.
-
Pre-activation: Just before adding the solution to the resin, add 2 equivalents of DIEA to the mixture. A color change to yellow or orange is often observed at this step.
-
Coupling: Immediately add the pre-activated solution to the resin. Allow the coupling reaction to proceed for the recommended time (typically 30-60 minutes).
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Process
Diagram 1: Potential Causes of this compound Solution Color Change
Caption: Factors contributing to the color change of this compound pre-activation solution.
Diagram 2: Standard this compound Coupling Workflow
Caption: Step-by-step workflow for peptide coupling using this compound.
References
HDBTU Technical Support Center: Enhancing Yields of Difficult Peptide Sequences
Welcome to the HDBTU Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of difficult peptide sequences using this compound (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve peptide coupling?
This compound is an aminium-based coupling reagent used in solid-phase peptide synthesis (SPPS) to facilitate the formation of amide bonds between amino acids.[1] It is an analogue of HBTU, and like HBTU, it activates the C-terminal carboxyl group of an N-protected amino acid, making it highly reactive towards the N-terminal amine of the growing peptide chain. This rapid activation and coupling process helps to minimize side reactions and improve the efficiency of peptide bond formation, especially for challenging sequences.[2][3]
Q2: When should I choose this compound over other coupling reagents?
This compound is a good choice for a variety of peptide synthesis applications, particularly for sequences that are known to be difficult to synthesize. Consider using this compound when dealing with:
-
Sterically hindered amino acids: The high reactivity of the activated ester formed by this compound can help overcome the steric hindrance of bulky amino acids.
-
Hydrophobic or aggregation-prone sequences: Efficient and rapid coupling can prevent the growing peptide chain from aggregating on the solid support.[4]
-
Long peptide sequences: The high coupling efficiency of aminium salt-based reagents like this compound helps to maximize the yield at each step of a long synthesis.[2]
Q3: What is the difference between this compound and HBTU?
This compound and HBTU are structurally very similar and are often used interchangeably. Both are highly effective coupling reagents.[1] The primary difference lies in the counter-ion (hexafluorophosphate for this compound and HBTU, versus tetrafluoroborate for TBTU). In practice, their performance is generally comparable, and protocols for HBTU can be readily adapted for this compound.
Q4: Can this compound cause side reactions?
Yes, like other aminium-based coupling reagents, this compound can potentially cause a side reaction known as guanidinylation.[5] This occurs when the reagent reacts with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates the peptide extension. This side reaction is more likely to occur if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.
Q5: How can I monitor the completeness of the coupling reaction when using this compound?
The Kaiser test (ninhydrin test) is a common method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling reaction is complete. However, for couplings involving proline (a secondary amine), the Kaiser test is not reliable. In such cases, alternative tests or simply proceeding with a double coupling strategy is recommended.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test after the coupling step.
-
Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).[7]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | 1. Increase reaction time: Extend the coupling time to allow for the sterically hindered amino acids to react completely. 2. Double coupling: Perform a second coupling step with fresh reagents.[8] 3. Higher reagent concentration: Increase the concentration of the amino acid and this compound solution to drive the reaction forward.[8] |
| Peptide Aggregation | 1. Change solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can be better at solvating aggregating peptides.[7] 2. Incorporate disrupting elements: For known difficult sequences, consider incorporating pseudoproline dipeptides or other aggregation-disrupting modifications.[4] |
| Poor Reagent Quality | 1. Use fresh, high-quality reagents: Ensure that this compound, amino acids, and solvents are of high purity and stored correctly. DMF, for instance, can degrade to dimethylamine, which can cause premature Fmoc deprotection.[9] |
Issue 2: Guanidinylation Side Reaction
Symptoms:
-
Mass spectrometry analysis shows a major peak corresponding to the desired peptide mass plus the mass of the tetramethylguanidinium group.
-
Truncated peptide sequences are observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Slow Carboxylic Acid Activation | 1. Pre-activation: Pre-activate the amino acid with this compound and a base for a short period (1-5 minutes) before adding it to the resin. This ensures the rapid formation of the active ester.[6] |
| Excess Coupling Reagent | 1. Optimize reagent stoichiometry: Use a slight excess of the activated amino acid and this compound (e.g., 1.5 to 2 equivalents relative to the resin loading) but avoid a large excess. |
| Highly Nucleophilic Amine | 1. Use a phosphonium-based reagent: In cases where guanidinylation is a persistent issue, consider switching to a phosphonium-based coupling reagent like PyBOP, which does not cause this side reaction. |
Experimental Protocols
Standard Protocol for this compound Coupling in Fmoc SPPS
This protocol is a general guideline and may require optimization for specific difficult sequences.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 15-30 minutes.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation (Pre-activation recommended):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.
-
Add a hindered base such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes. The solution may change color to yellow or orange, which is normal.[9]
-
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes. For difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but recommended): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).
-
Repeat: Continue with the deprotection, washing, and coupling cycles for the subsequent amino acids in the sequence.
Visualizations
This compound Activation and Coupling Pathway
Caption: Mechanism of amino acid activation and peptide coupling using this compound.
Troubleshooting Workflow for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling yields in SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. bioorganica.org.ua [bioorganica.org.ua]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
HDBTU Coupling Agent: A Technical Support Guide to Protecting Group Compatibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent in peptide synthesis, with a specific focus on its compatibility with common protecting groups. This resource offers troubleshooting advice and frequently asked questions to assist researchers in optimizing their synthetic workflows and avoiding common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a popular uronium-based coupling agent used to facilitate the formation of amide bonds between amino acids in peptide synthesis. Its mechanism involves the rapid activation of the carboxylic acid of an N-protected amino acid to form an active ester, which then readily reacts with the free amine of another amino acid or the growing peptide chain. This process is efficient and helps to minimize racemization.
Q2: Is this compound compatible with both Fmoc and Boc solid-phase peptide synthesis (SPPS)?
Yes, this compound is compatible with both Fmoc and Boc protection strategies. However, the overall success and potential side reactions depend on the specific protecting groups used for the amino acid side chains and the reaction conditions employed.
Q3: Can this compound cause premature cleavage of protecting groups?
While this compound itself is not a deprotecting agent, the basic conditions often used during the coupling step (e.g., the presence of tertiary amines like DIPEA or NMM) can potentially affect the stability of certain sensitive protecting groups. It is crucial to use the appropriate equivalents of base and to minimize reaction times to mitigate this risk.
Q4: What are the common side reactions associated with this compound coupling?
Common side reactions include:
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Racemization: Although this compound is designed to suppress racemization, it can still occur, particularly with sensitive amino acids or under suboptimal conditions. The addition of an additive like HOBt (1-Hydroxybenzotriazole) is often recommended to minimize this side reaction.
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Guanidinylation of the N-terminus: Excess HBTU can react with the free N-terminal amine of the peptide chain, leading to a guanidinium cap that terminates the peptide elongation. Pre-activation of the carboxylic acid before adding it to the resin-bound peptide can help to minimize this.
-
Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide intermediate, especially under basic conditions. This can lead to racemization and the formation of piperidide adducts when using piperidine for Fmoc removal. Careful selection of the aspartic acid side-chain protecting group and optimization of coupling and deprotection conditions are crucial.
Protecting Group Compatibility with this compound
The compatibility of this compound with various protecting groups is a critical factor for the successful synthesis of complex peptides. The following table provides a qualitative summary of the compatibility of common protecting groups with this compound under standard Fmoc-SPPS conditions.
| Amino Acid | Protecting Group | Compatibility with this compound | Potential Issues & Mitigation Strategies |
| Arginine (Arg) | Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Good | Generally stable. Prolonged coupling times or excess base may lead to minor side reactions. Use of optimized stoichiometry and reaction times is recommended. |
| Boc (tert-Butoxycarbonyl) | Good | Stable under standard this compound coupling conditions. | |
| Asparagine (Asn) | Trt (Trityl) | Good | Stable. |
| Aspartic Acid (Asp) | OtBu (tert-Butyl ester) | Good | Generally stable, but can be susceptible to aspartimide formation under basic conditions. Minimize exposure to base and consider using protecting groups less prone to this side reaction for critical sequences. |
| Cysteine (Cys) | Trt (Trityl) | Good | Stable. |
| Acm (Acetamidomethyl) | Moderate | Generally stable, but can be sensitive to prolonged basic conditions. Monitor coupling reactions closely. | |
| StBu (S-tert-butyl) | Good | Stable. | |
| Glutamic Acid (Glu) | OtBu (tert-Butyl ester) | Good | Stable under standard this compound coupling conditions. |
| Glutamine (Gln) | Trt (Trityl) | Good | Stable. |
| Histidine (His) | Trt (Trityl) | Good | Stable. The trityl group also helps to prevent racemization of histidine during coupling. |
| Boc (tert-butoxycarbonyl) | Good | Stable. | |
| Lysine (Lys) | Boc (tert-Butoxycarbonyl) | Good | Stable. |
| Mtt (4-Methyltrityl) | Moderate | Can be sensitive to the mildly acidic conditions that may arise during workup. Careful control of pH is necessary. | |
| Mmt (4-Methoxytrityl) | Moderate | More acid-labile than Mtt. Requires careful handling to avoid premature deprotection. | |
| Serine (Ser) | tBu (tert-Butyl) | Good | Stable. |
| Threonine (Thr) | tBu (tert-Butyl) | Good | Stable. |
| Tryptophan (Trp) | Boc (tert-Butoxycarbonyl) | Good | Stable. |
| Tyrosine (Tyr) | tBu (tert-Butyl) | Good | Stable. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low coupling efficiency | 1. Incomplete activation of the amino acid. 2. Steric hindrance from bulky protecting groups. 3. Aggregation of the growing peptide chain. | 1. Ensure correct stoichiometry of this compound, amino acid, and base. Consider pre-activation for 1-2 minutes before adding to the resin. 2. Increase coupling time or perform a double coupling. 3. Use a solvent with better solvating properties (e.g., NMP instead of DMF). Consider using structure-disrupting additives. |
| Presence of deletion sequences | Incomplete coupling at the previous cycle. | Optimize coupling conditions as described above. Consider a capping step with acetic anhydride after each coupling to terminate unreacted chains. |
| Unexpected mass corresponding to guanidinylation (+224 Da) | Reaction of excess HBTU with the N-terminal amine. | Use a slight excess of the activated amino acid relative to the resin loading. Avoid adding this compound directly to the resin before the amino acid. |
| Racemization of amino acids | 1. Over-activation of the amino acid. 2. Presence of excess base. | 1. Minimize pre-activation time. 2. Use a weaker base or reduce the amount of base. Add HOBt to the coupling mixture. |
| Aspartimide formation | Base-catalyzed cyclization of aspartic acid residues. | Minimize the time the peptide is exposed to basic conditions. Use a milder base for Fmoc deprotection (e.g., 0.1 M DBU in DMF). For critical sequences, consider using an Asp protecting group less prone to this side reaction, such as Asp(OMpe) or Asp(Odmab). |
| Premature cleavage of side-chain protecting groups | Protecting group is labile to the coupling conditions (e.g., Mtt, Mmt). | Use a less labile protecting group if possible. Carefully control the amount of base and reaction time. Neutralize the reaction mixture promptly after coupling. |
Experimental Protocols
Standard this compound Coupling Protocol for Fmoc-SPPS
This protocol is a general guideline and may require optimization for specific sequences or amino acids.
-
Resin Swelling: Swell the resin in DMF (N,N-dimethylformamide) for at least 30 minutes before use.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add this compound (3-5 equivalents) to this solution.
-
Add DIPEA (diisopropylethylamine) (6-10 equivalents) to the mixture to initiate activation. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Visualizing Workflows and Relationships
This compound Activation and Coupling Workflow
Caption: Workflow of this compound-mediated amino acid activation and coupling.
Orthogonal Protecting Group Strategy in Fmoc-SPPS
Caption: Logic of an orthogonal protecting group strategy in Fmoc-SPPS.
Validation & Comparative
HDBTU vs. HATU: A Comparative Guide to Peptide Synthesis Efficiency
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high-purity peptides in optimal yields. Among the vast array of available reagents, HDBTU and HATU have emerged as popular choices, each with distinct characteristics that influence their performance. This guide provides an objective comparison of this compound and HATU, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific synthetic needs.
At a Glance: this compound vs. HATU
| Feature | This compound (O-(Benzotriazol-1-yl)-N,N,N',N'-bis(tetramethylene)uronium hexafluorophosphate) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Structure | Uronium salt derived from HOBt | Uronium salt derived from HOAt |
| Reactivity | High | Very High |
| Racemization | Low | Very Low |
| Cost | Generally lower | Generally higher |
| Performance in Hindered Couplings | Good | Excellent |
Performance Comparison: Experimental Data
A comparative study by Chantell et al. (2011) provides valuable insights into the relative performance of various coupling reagents, including HATU and HCTU (a closely related analogue of HBTU), in the synthesis of the 65-74 fragment of the acyl carrier protein (ACP), a sequence known to be challenging to synthesize. The study evaluated the crude peptide purity achieved with different coupling times.
| Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| HCTU | 2 x 20 min | 83.63 |
| HCTU | 2 x 1 min | 78.41 |
| HATU | 2 x 20 min | 78.93 |
| HATU | 2 x 1 min | 82.35 |
These results suggest that for the synthesis of this particular "difficult" sequence, HATU can achieve a higher crude purity with significantly shorter coupling times compared to HCTU. This highlights HATU's superior efficiency, especially in rapid synthesis protocols.
Further studies have indicated that HATU generally exhibits faster reaction kinetics and provides better outcomes for sterically hindered amino acid couplings. The 7-aza-benzotriazole moiety in HATU is believed to contribute to its enhanced reactivity and reduced potential for racemization compared to the benzotriazole group in HBTU and its analogues.
Experimental Protocols
Below are representative protocols for manual solid-phase peptide synthesis using this compound and HATU. These protocols are intended as a general guide and may require optimization based on the specific peptide sequence and resin.
Solid-Phase Peptide Synthesis Protocol using this compound
This protocol outlines the manual synthesis of a peptide on a rink amide resin using Fmoc-chemistry and this compound as the coupling agent.
1. Resin Swelling:
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Place the desired amount of rink amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), this compound (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Solid-Phase Peptide Synthesis Protocol using HATU
This protocol details the manual synthesis of a peptide on a rink amide resin utilizing Fmoc-chemistry with HATU as the coupling reagent.
1. Resin Swelling:
-
Place the rink amide resin in a suitable reaction vessel.
-
Swell the resin in DMF for a minimum of 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin extensively with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate container, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and mix.
-
Add the activated amino acid mixture to the deprotected resin.
-
Agitate the reaction for 30-60 minutes at room temperature.
-
A Kaiser test can be used to confirm the completion of the coupling.
4. Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
5. Repeat Cycle:
-
Continue the synthesis by repeating steps 2-4 for all amino acids in the sequence.
6. Cleavage and Deprotection:
-
Following the final coupling and N-terminal Fmoc removal, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Collect the cleavage solution after filtering off the resin.
-
Precipitate the peptide with cold diethyl ether, centrifuge, and dry the final product.
Workflow and Pathway Visualizations
To further illustrate the processes involved, the following diagrams, created using Graphviz (DOT language), depict the general workflow of solid-phase peptide synthesis and the activation mechanism of the coupling reagents.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation of carboxylic acids by this compound and HATU.
Conclusion
Both this compound and HATU are highly effective coupling reagents for solid-phase peptide synthesis. The choice between them often depends on the specific requirements of the synthesis.
-
HATU is generally the preferred reagent for difficult sequences , sterically hindered couplings , and when minimizing racemization is critical. Its higher reactivity allows for shorter coupling times, making it ideal for rapid and automated synthesis protocols.
-
This compound remains a robust and more cost-effective option for the synthesis of routine and less complex peptides . It provides good yields and low levels of racemization for a wide range of applications.
Ultimately, the selection of the coupling reagent should be based on a careful consideration of the peptide sequence, the desired purity, the synthesis scale, and budgetary constraints. For demanding syntheses where the highest purity and efficiency are paramount, the superior performance of HATU often justifies its higher cost. For more routine applications, this compound provides a reliable and economical alternative.
A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the plethora of available reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HDBTU) and the combination of N,N'-Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) are two of the most widely employed methods. This guide provides a comprehensive comparison of their coupling efficiencies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific synthetic challenges.
Executive Summary
| Feature | This compound | DIC/HOBt |
| Coupling Efficiency | Generally higher, especially for long or "difficult" sequences. | Effective for routine synthesis, but may be less efficient for challenging couplings. |
| Reaction Kinetics | Rapid coupling times, often complete within minutes. | Slower reaction times compared to this compound. |
| Racemization | Low tendency for racemization. | Very low levels of racemization, a key advantage of this method. |
| Side Reactions | Can cause guanidinylation of the N-terminal amino group if used in excess. | Dehydration of asparagine and glutamine side chains can be a concern. The urea byproduct from DIC can sometimes be difficult to remove. |
| Cost | More expensive. | More cost-effective. |
| Ease of Use | Simple, one-pot addition of the reagent. | Requires the preparation of separate solutions for DIC and HOBt. |
Delving into the Chemistry: Reaction Mechanisms
The efficiency and outcomes of peptide coupling reactions are intrinsically linked to the underlying chemical mechanisms of the reagents.
This compound: The Uronium Salt Advantage
This compound is a uronium salt-based coupling reagent that activates the carboxylic acid of the incoming amino acid by forming a highly reactive HOBt ester. This reaction proceeds rapidly and is generally associated with a lower risk of racemization.[1]
DIC/HOBt: The Carbodiimide Approach
The DIC/HOBt method involves the use of a carbodiimide (DIC) to activate the carboxylic acid, which then reacts with HOBt to form the active HOBt ester. HOBt plays a crucial role in suppressing racemization and improving coupling efficiency. The primary drawback of this method is the formation of a diisopropylurea byproduct, which can sometimes be challenging to remove completely.[2]
Performance Comparison: A Data-Driven Perspective
While direct head-to-head comparative studies publishing quantitative data in a single table are scarce, a review of the literature and application notes provides valuable insights into the performance of these two coupling methods.
It is generally accepted that for routine peptide synthesis, both this compound and DIC/HOBt perform well. However, for more challenging sequences, such as those containing sterically hindered amino acids or long peptides prone to aggregation, this compound often demonstrates superior performance in terms of yield and purity. For instance, in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), uronium salt-based reagents like HBTU (a close analog of this compound) have been shown to provide higher yields compared to other methods.
Conversely, the DIC/HOBt method is renowned for its ability to minimize racemization. This is a critical consideration when synthesizing peptides where stereochemical purity is paramount.
Experimental Protocols
Below are standard protocols for solid-phase peptide synthesis using both this compound and DIC/HOBt coupling reagents.
General Experimental Workflow
This compound Coupling Protocol
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add this compound (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.
-
Add the activation mixture to the resin and shake at room temperature for 30-60 minutes.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
DIC/HOBt Coupling Protocol
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 5-10 minutes each.
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/HOBt solution.
-
Pre-activate for 5-10 minutes.
-
Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Monitoring: Check for complete coupling using the Kaiser test. Repeat coupling if necessary.
-
Repeat: Continue with the synthesis by repeating steps 2-6.
-
Final Deprotection and Cleavage: Perform the final Fmoc deprotection and then cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Purification: Purify the peptide using RP-HPLC.
Conclusion and Recommendations
The choice between this compound and DIC/HOBt coupling reagents is contingent upon the specific requirements of the peptide synthesis.
-
For routine, non-complex peptide synthesis where cost is a significant factor, DIC/HOBt is an excellent choice, offering a good balance of efficiency and low racemization.
-
For the synthesis of long, complex, or "difficult" peptides, including those with sterically hindered amino acids, this compound is generally the superior option, providing higher coupling efficiency and faster reaction times.
Ultimately, the optimal choice may also be influenced by the specific peptide sequence, the scale of the synthesis, and the purification capabilities available. It is often beneficial to perform small-scale test couplings to determine the most effective method for a particular synthetic challenge.
References
A Comparative Guide to Peptide Coupling Reagents for Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical factor that directly impacts the purity of the final peptide product and the reliability of subsequent mass spectrometry analysis. This guide provides an objective comparison of commonly used uronium-based coupling reagents, with a focus on HBTU and its alternatives, supported by experimental data and detailed protocols.
While the initial topic of interest included HDBTU, a thorough review of scientific literature did not yield sufficient information on a coupling reagent with this specific designation. It is possible that this is a less common or proprietary reagent. Therefore, this guide will focus on the performance of widely utilized and well-documented coupling reagents: HBTU, HATU, and HCTU.
Performance Comparison of Coupling Reagents
The efficiency of a coupling reagent is determined by its ability to facilitate the formation of a peptide bond with minimal side reactions, such as racemization or the formation of deletion sequences. The purity of the crude peptide product is a direct reflection of the coupling reagent's performance.
A comparative study on the synthesis of a model peptide, the 65-74 fragment of the acyl carrier protein (ACP) (H-VQAAIDYING-OH), revealed that HCTU and HATU produced peptides of very similar purity.[1] In contrast, other activators, including HBTU and PyBOP, resulted in additional impurities in the crude product.[1] While the specific quantitative data from this study is not publicly available, the qualitative results highlight the superior performance of HCTU and HATU in this specific synthesis.
| Coupling Reagent | Relative Purity of Crude Peptide (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HCTU | High | High coupling efficiency, produces high-purity peptides.[1] | May be more expensive than HBTU. |
| HATU | High | High coupling efficiency, similar purity to HCTU.[1][2] | Can be more expensive than other reagents. |
| HBTU | Lower than HCTU/HATU | Good coupling efficiency, widely used.[3] | Can lead to more impurities compared to HCTU and HATU.[1] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), the coupling reagent (e.g., HBTU, HATU, or HCTU; 3 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA; 6 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To monitor the completion of the reaction, a Kaiser test can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Mass Spectrometry Analysis of Peptides
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in the appropriate mass range for the expected peptide mass.
-
The main peak in the spectrum should correspond to the molecular weight of the desired peptide.
-
Analyze for the presence of side-product peaks, which may include deletion sequences (mass corresponding to the desired peptide minus one or more amino acids) or adducts.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in peptide synthesis and analysis.
Signaling Pathway of Amide Bond Formation
The core of peptide synthesis is the formation of an amide bond, facilitated by the coupling reagent. The general mechanism for uronium-based reagents like HBTU involves the activation of the carboxylic acid of the incoming amino acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide.
References
A Comparative Study of HBTU and TBTU in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final peptide product. Among the most widely utilized aminium-based coupling reagents are O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). This guide provides an objective, data-driven comparison of HBTU and TBTU to aid researchers in selecting the optimal reagent for their specific SPPS applications.
Chemical and Physical Properties
HBTU and TBTU are structurally very similar, differing only in their counter-ion: hexafluorophosphate for HBTU and tetrafluoroborate for TBTU. Both are aminium salts, not uronium salts as their names might suggest, a fact confirmed by crystal and solution structure studies.[1][2] This structural similarity results in comparable solubility in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Mechanism of Action
Both HBTU and TBTU facilitate amide bond formation by activating the carboxylic acid of an incoming amino acid. The activation process proceeds through the formation of an HOBt (1-hydroxybenzotriazole) active ester, which is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. This mechanism is highly efficient and helps to suppress racemization.[2][3]
Performance Comparison: Experimental Data
A direct quantitative comparison of HBTU and TBTU was performed in a study on aza-peptide synthesis, which presents a challenging coupling scenario. The following table summarizes the observed reaction rates and yields for the formation of a model tripeptide.
| Coupling Reagent | Leaving Group | Observed Rate Constant (k_obs, min⁻¹) | Yield |
| TBTU | HOBt | 0.004 ± 0.001 | 0.69 ± 0.05 |
| HCTU | 6-Cl-HOBt | 0.017 ± 0.002 | 0.68 ± 0.03 |
| HATU | HOAt | 0.017 ± 0.001 | 0.93 ± 0.01 |
| PyBOP | HOBt | 0.005 ± 0.002 | 0.65 ± 0.14 |
| COMU | Oxyma | 0.022 ± 0.001 | 0.99 ± 0.01 |
Data sourced from Arujõe, M. et al. Tetrahedron Letters 58 (2017) 3421–3425.[4]
While this data is for aza-peptide synthesis, it provides a valuable side-by-side comparison under identical conditions. In this specific context, TBTU displayed a slower reaction rate compared to other reagents like HCTU and HATU, with a comparable yield to HCTU.[4] It is important to note that for standard peptide synthesis, both HBTU and TBTU are generally considered highly efficient, with coupling reactions often completing in as little as six minutes.[1]
Racemization
Experimental Protocols
Below are typical protocols for using HBTU and TBTU in Fmoc-based solid-phase peptide synthesis.
General Fmoc-SPPS Workflow
HBTU/TBTU Coupling Protocol
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.
-
Add HBTU or TBTU (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activate for 1-2 minutes.
-
Add the activation mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Conclusion
Both HBTU and TBTU are highly effective and widely used coupling reagents for solid-phase peptide synthesis. Their primary advantages include high coupling efficiency, rapid reaction times, and effective suppression of racemization. The choice between HBTU and TBTU often comes down to laboratory preference and cost, as their performance in most standard applications is very similar. For particularly challenging sequences or specialized applications like aza-peptide synthesis, other reagents such as HATU or COMU might offer advantages in terms of reaction speed and overall yield, as suggested by the comparative data. However, for the vast majority of peptide synthesis needs, both HBTU and TBTU remain robust and reliable choices.
References
A Head-to-Head Battle of Coupling Reagents: HDBTU vs. COMU
In the intricate world of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and the preservation of stereochemical integrity. For researchers, scientists, and professionals in drug development, selecting the optimal reagent is paramount. This guide provides an objective comparison of two widely used coupling reagents: HDBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | COMU |
| Reagent Type | Benzotriazole-based uronium salt | Third-generation uronium salt (Oxyma-based) |
| Byproducts | Potentially explosive and allergenic benzotriazole derivatives | Water-soluble and easily removable byproducts |
| Racemization | Effective at minimizing racemization | Highly effective at suppressing racemization, especially for sensitive amino acids.[1][2] |
| Coupling Efficiency | High reaction efficiency in both solid and liquid-phase synthesis.[3] | Comparable or superior to HBTU, particularly with PEG-based resins.[4] May be less effective than HBTU on polystyrene-based resins.[4] |
| Solubility | Good solubility in polar aprotic solvents.[5] | Excellent solubility in common organic solvents like DMF.[2] |
| Base Equivalents | Requires two equivalents of base.[6] | Requires only one equivalent of base.[6] |
| Safety | Benzotriazole-based reagents are known to have explosive properties. | Considered a safer alternative to benzotriazole-based reagents.[6][7] |
| Stability | Relatively stable. | Can exhibit lower stability in DMF over extended periods, which may be a consideration for automated synthesis.[8] |
Mechanism of Action: A Visual Guide
The fundamental role of a coupling reagent is to activate the carboxylic acid group of an amino acid, facilitating its reaction with the amino group of another to form a peptide bond. While both this compound and COMU achieve this, their pathways differ slightly due to their distinct chemical structures.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 4. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
HDBTU in Automated Peptide Synthesizers: A Performance Comparison
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of peptide synthesis are paramount. The choice of coupling reagent in automated solid-phase peptide synthesis (SPPS) is a critical factor that directly impacts yield, purity, and the prevention of unwanted side reactions like racemization. This guide provides an objective comparison of HDBTU's performance against other common uronium-based coupling reagents, supported by experimental data.
This compound (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in automated peptide synthesizers. It is valued for its high coupling efficiency, suppression of racemization, and ease of use.[1][2] this compound and its close analog, HBTU, are known for their stability in solution, making them well-suited for the automated delivery systems of modern synthesizers.[3]
Comparative Performance of Coupling Reagents
The performance of a coupling reagent is often best evaluated during the synthesis of "difficult" sequences, which may contain sterically hindered amino acids or sequences prone to aggregation. The acyl carrier protein (ACP) fragment (65-74) is a commonly used model for such challenging syntheses.
A comparative study on the synthesis of ACP(65-74) on polystyrene-based resins revealed the following efficiency ranking for different coupling reagents: HCTU ≥ HBTU > COMU.[1][4] In a separate study synthesizing the same fragment, HCTU and HATU were found to produce peptides of very similar purity, while HBTU and other reagents resulted in additional impurities.[3] COMU, while sometimes showing lower efficiency in these specific contexts, is noted for its enhanced safety profile, higher solubility, and being a more reactive uronium salt, which can be advantageous in other applications.
Table 1: Summary of Coupling Reagent Performance in the Synthesis of ACP(65-74)
| Coupling Reagent | Relative Purity/Efficiency | Key Characteristics |
| This compound/HBTU | Good to High | Standard, reliable performance; good solubility and stability.[1][5] |
| HATU | Very High | Generally faster and more efficient with less epimerization than HBTU. |
| HCTU | Very High | Performance comparable to HATU, often at a lower cost.[3] |
| COMU | Moderate to High | Safer (non-explosive), highly soluble, and reactive uronium salt structure. |
Note: this compound and HBTU share nearly identical chemical properties, and thus their performance is considered comparable. The data presented here for HBTU is considered representative of this compound's performance.
Experimental Protocols
The following is a representative protocol for automated solid-phase peptide synthesis using HBTU, which can be adapted for this compound and other coupling reagents with minor modifications to concentrations and reaction times based on the manufacturer's recommendations for the specific automated synthesizer.
Materials:
-
Resin: Rink Amide resin
-
Amino Acids: Fmoc-protected amino acids
-
Coupling Reagent: HBTU (or this compound, HATU, COMU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvent: DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v)
Automated Synthesizer Program (Example using a Biotage ALSTRA):
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This is typically performed in two stages (e.g., 2 and 8 minutes).
-
Washing: The resin is washed thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.
-
Coupling: The Fmoc-protected amino acid is activated with HBTU and DIEA and then coupled to the deprotected N-terminus of the growing peptide chain. A typical molar ratio is Amino Acid:HBTU:DIEA of 1:1:2 with a 4-fold excess over the resin loading. The coupling time can vary, for example, 5 minutes at 75°C.[6]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Final Washing: The peptide-resin is washed with DMF and then typically with a solvent like dichloromethane (DCM) to prepare for cleavage.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail.
-
Precipitation and Lyophilization: The crude peptide is precipitated with cold diethyl ether, centrifuged, washed, and then lyophilized.
Visualizing the Workflow
The automated solid-phase peptide synthesis process can be visualized as a cyclical workflow.
This diagram illustrates the key stages of automated peptide synthesis, highlighting the iterative nature of the deprotection, washing, and coupling steps. The choice of coupling reagent, such as this compound, is critical during the coupling stage to ensure the efficient formation of peptide bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
Safety Operating Guide
Proper Disposal of HDBTU: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
HDBTU (2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis. Due to its chemical properties, proper handling and disposal are crucial to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, in both solid form and as residues in solvents, based on available safety data for structurally similar compounds and general principles of chemical waste management.
Immediate Safety Precautions
Key Hazards:
-
Respiratory Irritant: May cause respiratory irritation.[1][2]
-
Harmful: May be harmful if swallowed, inhaled, or in contact with skin.
-
Explosion Risk: Potentially explosive when heated.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process designed to minimize risk to personnel and the environment.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including unused reagent and contaminated materials (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure lid.
-
Liquid Waste: Collect all solutions containing this compound, such as reaction mixtures and rinsing solvents (e.g., DMF, NMP), in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not mix this compound waste with incompatible chemicals.
Step 2: Quenching of Reactive Waste (Recommended)
Before final disposal, it is a good practice to quench any unreacted this compound in solution to reduce its reactivity. This can be achieved by hydrolysis.
Experimental Protocol for Quenching this compound Solutions:
-
Dilution: If the concentration of this compound in the waste solution is high, dilute it with an appropriate solvent (e.g., the solvent used in the reaction) in a suitable container within a fume hood.
-
Hydrolysis: Slowly add water to the this compound solution while stirring. The water will react with the this compound, leading to its hydrolysis and deactivation. A general guideline is to add an excess of water (e.g., 10-fold molar excess relative to the estimated amount of this compound).
-
Neutralization (Optional): After hydrolysis, the pH of the solution can be adjusted towards neutral (pH 6-8) by slowly adding a dilute acid or base, if necessary. This should be done with caution and appropriate monitoring.
-
Collection: Collect the quenched solution in the designated liquid hazardous waste container.
Step 3: Labeling and Storage
-
Labeling: All this compound waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name ("this compound" or "2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate"), the associated hazards (e.g., Irritant, Harmful), and the date of accumulation.
-
Storage: Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from heat and incompatible materials.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.
Data Presentation
The following table summarizes the key hazard information for HBTU, which should be considered analogous for this compound in the absence of specific data.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation. | GHS07 |
| Eye Irritation | Causes serious eye irritation. | GHS07 |
| Respiratory Irritation | May cause respiratory irritation. | GHS07 |
| Acute Toxicity (Oral) | May be harmful if swallowed. | - |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. | - |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | - |
| Explosive | Risk of explosion on heating. | - |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Hdbtu
This guide provides immediate safety, handling, and disposal protocols for HDBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a chemical reagent commonly used in peptide synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Summary
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1] It is known to cause skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[2][3][4] Inhalation, ingestion, or direct skin contact can be harmful.[1] Furthermore, this compound may be combustible at high temperatures and presents an explosion risk upon heating.[1][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. All PPE should be inspected before use.[2]
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | NIOSH (US) or EN 166 (EU) approved splash goggles or safety glasses. A face shield may also be appropriate.[2][4][5] | To protect eyes from splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2][4][5] | To prevent skin contact and irritation.[3] |
| Respiratory Protection | An approved/certified dust respirator (e.g., with P2 filter) should be used when dust is generated.[2][5] | To prevent inhalation of harmful dust particles.[3] |
| Body Protection | A lab coat or other suitable protective clothing.[4][5] The type of protection should be selected based on the concentration and quantity of this compound being handled.[2] | To protect the skin from accidental spills and contamination. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Prevent all personal contact with this compound, including inhalation of dust.[1]
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize dust and vapor concentrations.[1][3]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Always wash hands thoroughly with soap and water after handling.[1][2]
-
Dust Prevention: Avoid the formation and accumulation of dust and aerosols.[1][3]
Storage:
-
Containers: Store this compound in its original, tightly sealed containers.[1][3]
-
Location: Keep containers in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1]
-
Integrity: Protect containers from physical damage and check regularly for leaks.[1]
First Aid Procedures
In the event of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention.[2] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes.[2] |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3][4] If respiratory symptoms occur, seek medical advice by calling a poison center or doctor.[3] |
| Ingestion | Do not induce vomiting.[5] If the person is not breathing, perform mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Spill Cleanup:
-
Small Spills: Carefully use appropriate tools to collect the spilled solid material and place it into a suitable, labeled container for waste disposal.[5] Clean the affected surface by spreading water on it and dispose of the cleaning materials according to local and regional regulations.[5]
-
Large Spills: Use a shovel to transfer the spilled material into a convenient, labeled waste disposal container.[5]
Disposal:
-
Containment: Collect this compound waste and residues in sealed, appropriate containers (e.g., plastic bags for dry waste).[1]
-
Regulations: All disposal must be in accordance with current local, state, and federal regulations.[2][5] It is recommended to consult with a permitted waste disposal facility to ensure compliance.[2]
-
Environmental Protection: Do not allow this compound to enter drains or waterways.[1][3]
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
